Product packaging for Clomiphene Hydrochloride(Cat. No.:CAS No. 57049-00-0)

Clomiphene Hydrochloride

Cat. No.: B13415871
CAS No.: 57049-00-0
M. Wt: 442.4 g/mol
InChI Key: KKBZGZWPJGOGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clomiphene Hydrochloride is the salt form of Clomiphene, a well-characterized Selective Estrogen Receptor Modulator (SERM) used extensively in biochemical research . Its primary research value lies in its ability to competitively inhibit estrogen receptors at the level of the hypothalamus, thereby blocking the normal negative feedback of estrogen . This action stimulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to an increased release of gonadotropin-releasing hormone (GnRH), which in turn prompts the pituitary gland to secrete higher levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . This cascade makes it a critical tool for investigating the regulation of ovulation and spermatogenesis. Research applications for this compound include studies on female anovulatory infertility, where it is used to model and understand the induction of follicular development and ovulation . In male reproductive research, it is utilized to investigate the treatment of hypogonadism and infertility, as it can stimulate endogenous testosterone production and improve semen parameters without the suppressive effects on spermatogenesis seen with exogenous testosterone . Furthermore, its off-label research applications extend to exploring its potential effects in conditions such as short-lasting unilateral neuralgiform headache attacks (SUNCT) and its impact on metabolic parameters . This compound is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this product with care and in accordance with all applicable laboratory safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29Cl2NO B13415871 Clomiphene Hydrochloride CAS No. 57049-00-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57049-00-0

Molecular Formula

C26H29Cl2NO

Molecular Weight

442.4 g/mol

IUPAC Name

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H

InChI Key

KKBZGZWPJGOGJF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl

Origin of Product

United States

Molecular and Cellular Pharmacology of Clomiphene Hydrochloride

Estrogen Receptor Interactions and Modulation

The therapeutic effects of Clomiphene Hydrochloride are primarily mediated through its direct interaction with estrogen receptors (ERs), which are present in various tissues including the hypothalamus, pituitary gland, ovaries, endometrium, vagina, and cervix. nih.gov The nature of this interaction is complex, involving both agonistic and antagonistic actions that are dependent on the specific receptor subtype and the surrounding hormonal environment.

Agonistic and Antagonistic Properties of this compound at Estrogen Receptors

This compound's dualistic nature as both an estrogen agonist and antagonist is a defining feature of its pharmacology. biu.ac.il Its effect is largely dependent on the target tissue and the presence of endogenous estrogens. In environments with low estrogen levels, this compound can exhibit estrogenic (agonistic) effects. Conversely, in the presence of high endogenous estrogen concentrations, it primarily acts as an antagonist, competing with and blocking the effects of the natural hormones. biu.ac.il

This differential activity is also specific to the two main estrogen receptor subtypes: alpha (ERα) and beta (ERβ). Research has shown that this compound can act as a partial agonist at ERα, while functioning as a pure antagonist at ERβ. biu.ac.il This selective modulation contributes to its specific physiological outcomes.

This compound Binding Dynamics and Receptor Occupancy

This compound and its active metabolites exhibit a significant affinity for estrogen receptors. The binding affinity of Clomiphene itself is notable, and its metabolites, such as (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene, have been identified as having even higher inhibitory affinity for the estrogen receptor. mdpi.com This strong binding leads to a prolonged occupancy of the receptor, with studies indicating a nuclear retention of over 48 hours. wikipedia.org This extended interaction is a key factor in its sustained biological effects.

Inhibitory Affinity of Clomiphene and its Metabolites for the Estrogen Receptor
CompoundHalf-maximal Inhibitory Concentration (IC50) in nM
(E)-ClomipheneData not specified in provided search results
(Z)-ClomipheneData not specified in provided search results
(E)-4-hydroxyclomiphene2.2
(E)-4-hydroxy-N-desethylclomiphene0.9

Competition with Endogenous Estrogens for Receptor Binding Sites

A cornerstone of this compound's mechanism is its ability to competitively inhibit the binding of endogenous estrogens, such as estradiol (B170435), to estrogen receptors. wikipedia.org By occupying these binding sites, particularly in the hypothalamus, this compound effectively blocks the negative feedback signal that estradiol normally exerts. wikipedia.org This competitive antagonism is the primary trigger for the cascade of hormonal events that follow.

Modulation of Intracellular Estrogen Receptor Replenishment

Studies in animal models have demonstrated that this compound leads to a prolonged retention of nuclear estrogen receptors and a delayed replenishment of cytoplasmic estrogen receptors. nih.gov This is in contrast to the more transient nuclear retention and rapid cytoplasmic replenishment observed with estradiol. nih.gov The extended nuclear receptor occupancy and delayed replenishment contribute to the sustained anti-estrogenic signal, particularly in the hypothalamus and pituitary gland. nih.gov

Hypothalamic-Pituitary Axis Regulation by this compound

The primary therapeutic effect of this compound stems from its influence on the hypothalamic-pituitary-gonadal (HPG) axis. By modulating estrogen receptor activity in the hypothalamus, it initiates a series of events that culminate in the stimulation of the ovaries.

Disruption of Negative Feedback Mechanisms on Hypothalamic Estrogen Receptors

The hypothalamus contains estrogen receptors that play a crucial role in the negative feedback regulation of the menstrual cycle. Endogenous estrogens, primarily estradiol, bind to these receptors, signaling the brain to reduce the production of gonadotropin-releasing hormone (GnRH). mdpi.com this compound disrupts this process by acting as an estrogen antagonist at the hypothalamic level. mdpi.com

By blocking the estrogen receptors, this compound effectively "blinds" the hypothalamus to the circulating levels of estrogen. mdpi.com The hypothalamus interprets this as a state of low estrogen, which in turn leads to an increase in the pulsatile release of GnRH. mdpi.com This increased GnRH secretion then stimulates the anterior pituitary gland to enhance its output of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). mdpi.com The elevated levels of FSH and LH subsequently stimulate the ovaries, leading to follicular development and maturation.

Research has provided quantitative evidence for this effect. Studies in women have shown that treatment with clomiphene citrate (B86180) significantly increases the pulse frequency of LH, providing strong evidence for a hypothalamic site of action. nih.gov

Effect of Clomiphene Citrate on Gonadotropin Levels and Pulse Frequency
ParameterBefore Treatment (Mean +/- SEM)After Treatment (Mean +/- SEM)P-value
Mean LH (mIU/ml)7.5 +/- 0.910.7 +/- 1.4<0.05
Mean FSH (mIU/ml)6.7 +/- 0.910.1 +/- 0.9<0.01
LH Pulse Frequency (pulses/8h)3.3 +/- 0.76.8 +/- 0.8<0.01

Stimulation of Gonadotropin-Releasing Hormone (GnRH) Secretion

This compound's principal mechanism of action at the hypothalamic level involves its anti-estrogenic properties. By competitively binding to estrogen receptors in the hypothalamus, it effectively blocks the negative feedback signal that circulating estrogen normally exerts. healthline.comnih.gov This blockade leads the hypothalamus to perceive a state of low estrogen, prompting an increase in the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH). nih.govwikipedia.org

This alteration in GnRH pulse frequency is a critical initiating event in the therapeutic action of Clomiphene. frontiersin.org In women with normal ovulatory cycles, treatment with Clomiphene has been shown to increase the frequency of GnRH pulses. frontiersin.org Conversely, in anovulatory women with conditions such as polycystic ovarian syndrome (PCOS), where GnRH pulse frequency is already elevated, Clomiphene administration has been observed to increase the amplitude of these pulses. frontiersin.org

Pituitary Gonadotropin (FSH and LH) Release Enhancement

The increased pulsatile release of GnRH from the hypothalamus acts on the anterior pituitary gland, stimulating the synthesis and secretion of the gonadotropins: follicle-stimulating hormone (FSH) and luteinizing hormone (LH). healthline.comdrugbank.com This results in a measurable increase in the circulating levels of both FSH and LH. nih.gov

A study involving women in the early follicular phase of their menstrual cycle demonstrated the quantitative impact of Clomiphene Citrate on gonadotropin release. The findings of this study are summarized in the table below.

Table 1: Effect of Clomiphene Citrate on Pituitary Gonadotropin Levels and LH Pulse Frequency

ParameterBefore Treatment (Mean ± SEM)After Treatment (Mean ± SEM)P-value
Mean LH (mIU/ml)7.5 ± 0.910.7 ± 1.4<0.05
Mean FSH (mIU/ml)6.7 ± 0.910.1 ± 0.9<0.01
LH Pulse Frequency (pulses/8h)3.3 ± 0.76.8 ± 0.8<0.01

Data from a study on women in the early follicular phase treated with Clomiphene Citrate. SEM: Standard Error of the Mean.

The data clearly indicates a significant increase in both mean LH and FSH levels, as well as a near doubling of LH pulse frequency, following treatment with Clomiphene Citrate. researchgate.net This enhanced release of gonadotropins is the direct downstream effect of increased GnRH stimulation and is fundamental to the subsequent physiological responses in the ovaries.

Downstream Endocrine and Cellular Responses

The elevation in circulating FSH and LH levels induced by this compound initiates a series of physiological changes in the gonads, impacting steroidogenesis, gametogenesis, and the intricate processes of follicular development and rupture.

Influence on Steroidogenesis and Folliculogenesis in Ovarian Tissues

The increased levels of FSH directly stimulate the growth and development of ovarian follicles, a process known as folliculogenesis. pacificfertilitycenter.compatsnap.com As the follicles mature, the granulosa cells within them increase their production of estradiol, a key ovarian steroid hormone. nih.govresearchgate.net Research has shown that in Clomiphene-induced cycles, serum estradiol levels are significantly higher during the follicular phase compared to spontaneous cycles. researchgate.net

In vitro studies have provided further insight into the direct effects on steroid production within the follicular cells. One study found that both granulosa and thecal cells isolated from follicles of women treated with Clomiphene produced significantly larger quantities of progesterone (B1679170) in culture compared to cells from spontaneous cycles. nih.gov However, other experimental models have shown more complex effects. A study using cultured rat preovulatory follicles reported that Clomiphene inhibited both basal and LH-stimulated accumulation of progesterone, estradiol-17β, and testosterone (B1683101) in a dose-dependent manner. nih.gov

Regulation of Ovarian Follicle Development and Maturation

The primary driver of follicular development and maturation is FSH. By augmenting FSH release, this compound promotes the recruitment and growth of one or more dominant follicles. healthline.comadvancedfertility.com Studies have demonstrated a dose-dependent effect of Clomiphene on follicular maturation, with higher doses leading to a more rapid increase in the diameter of the dominant follicle. nih.gov This enhanced follicular development is a key objective of Clomiphene therapy in anovulatory conditions. advancedfertility.com In some cases, this can lead to the development of multiple co-dominant follicles. nih.gov

Impact on Luteinizing Hormone Surge and Follicular Rupture in Experimental Models

The rising levels of estradiol produced by the maturing follicles eventually exert a positive feedback effect on the pituitary, leading to a surge in LH. glowm.com This LH surge is the direct trigger for the final maturation of the oocyte and the rupture of the follicle, resulting in ovulation. drugbank.comglowm.com

The timing of this LH surge can be influenced by Clomiphene. The surge is typically observed between 5 and 12 days after the completion of a course of Clomiphene treatment. glowm.com Interestingly, some research suggests that Clomiphene may also play a role in preventing a premature LH surge, which can be detrimental to successful ovulation and conception. nih.govijrcog.org One study in women with polycystic ovary syndrome (PCOS) undergoing intrauterine insemination (IUI) found that the incidence of premature LH surge was significantly lower in the group receiving Clomiphene compared to a control group. nih.gov

Table 2: Incidence of Premature LH Surge in PCOS Patients Undergoing IUI

Treatment GroupIncidence of Premature LH SurgeP-value
Clomiphene Citrate3.0%0.021
Control14.9%

Data from a randomized clinical trial in women with PCOS. nih.gov

Effects on Testicular Function and Spermatogenesis in Pre-clinical Studies

In males, the increased secretion of LH and FSH stimulated by this compound also has significant effects on testicular function. LH acts on the Leydig cells in the testes to increase the production of testosterone, while FSH stimulates the Sertoli cells, which are crucial for spermatogenesis. wikipedia.org

Pre-clinical and clinical studies in males have shown that Clomiphene can lead to an increase in serum testosterone levels. wikipedia.org The impact on spermatogenesis, however, has yielded more variable results. A meta-analysis of studies in infertile men concluded that Clomiphene treatment was associated with a significant increase in both sperm concentration and motility, suggesting it could be a safe therapeutic option for improving these parameters. nih.gov

However, not all pre-clinical studies have shown a positive effect. A study in sexually mature rats treated with a therapeutic dose of Clomiphene found no significant differences in sperm count or testicular histology compared to controls. researchgate.net In contrast, another study using a higher dose in musk shrews reported degenerative changes in the seminiferous tubules and atrophy of Leydig cells. nih.gov These findings suggest that the effects of Clomiphene on testicular function and spermatogenesis may be dose-dependent and species-specific.

Absence of Direct Progestational, Androgenic, or Anti-androgenic Activity

This compound is characterized by its specific interaction with estrogen receptors, and studies have consistently shown it lacks direct progestational, androgenic, or anti-androgenic effects. drugbank.comrxlist.comfda.gov Its mechanism of action does not involve mimicking or antagonizing progesterone or androgens, the primary hormones involved in the luteal phase of the menstrual cycle and the development of male characteristics, respectively. drugbank.com

While clomiphene is a nonsteroidal agent, its primary pharmacological activity is centered on its properties as a selective estrogen receptor modulator (SERM). wikipedia.org Research indicates that its therapeutic effects are not a result of direct interaction with progesterone or androgen receptors. drugbank.comrxlist.com However, some in-vitro studies on avian theca cells have suggested that clomiphene can directly inhibit the production of androgens and estrogens within those specific cells by affecting enzyme activities like C17-20-lyase and aromatase. drugbank.com This points to a potential direct effect on ovarian steroidogenesis, distinct from its systemic hormonal feedback mechanisms. drugbank.com

Lack of Interference with Pituitary-Adrenal and Pituitary-Thyroid Functions

This compound is generally regarded as not interfering with the normal functions of the pituitary-adrenal and pituitary-thyroid axes. drugbank.comrxlist.comfda.gov The primary endocrine response to clomiphene involves an increase in the release of pituitary gonadotropins, follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which is central to its therapeutic use. drugbank.comrxlist.com This effect is achieved through its interaction with estrogen receptors in the hypothalamus and pituitary gland, rather than a direct global alteration of pituitary function. wikipedia.org

Despite this general lack of interference, the use of clomiphene is contraindicated in patients with uncontrolled thyroid or adrenal dysfunction. drugs.comnih.gov This suggests that while it may not disrupt healthy pituitary-adrenal or pituitary-thyroid function, its use in individuals with pre-existing endocrine disorders requires caution. drugs.com Furthermore, some research indicates that clomiphene treatment can lead to mild and transient elevations in thyroid-stimulating hormone (TSH) levels. droracle.aidroracle.ai This is thought to be related to its weak estrogenic effects, which can increase thyroxine-binding globulin (TBG) production, leading to a temporary decrease in free thyroid hormones and a compensatory rise in TSH. droracle.ai

Non-Classical and Estrogen Receptor-Independent Pharmacological Actions

Beyond its well-documented effects on the hypothalamic-pituitary-ovarian axis, clomiphene exhibits pharmacological actions that are independent of the classical estrogen signaling pathway. nih.gov These non-classical mechanisms are particularly evident in its antiviral properties.

Antiviral Mechanisms of Action

Recent research has identified clomiphene as a potent inhibitor of various viruses, an effect attributed to cell-based mechanisms rather than its hormonal activity. nih.gov This has opened avenues for repurposing this established drug as a broad-spectrum antiviral agent.

Clomiphene has demonstrated significant efficacy in blocking the entry and infection of several viruses in both cell cultures and animal models. nih.gov Notably, it has been shown to be a potent inhibitor of the Ebola virus (EBOV). nih.govnih.gov Studies have shown that clomiphene and its isomers can inhibit the entry of virus-like particles bearing glycoproteins from different filoviruses, including multiple strains of Ebola and Marburg virus. nih.gov In mouse models of Ebola virus infection, treatment with clomiphene resulted in a significant survival benefit. nih.govsciencenews.org

This antiviral activity extends to other viruses, including SARS-CoV-2, the virus responsible for COVID-19. biorxiv.orgfrontiersin.org The mechanism appears to be similar to that observed with the Ebola virus, involving the impairment of viral entry into the host cell. biorxiv.orgfrontiersin.org The process of viral entry for SARS-CoV-2, which includes endocytosis, protein priming, and membrane fusion, shares similarities with the Ebola virus entry pathway, suggesting a common mechanism of inhibition by clomiphene. biorxiv.orgfrontiersin.org

Research Findings on Antiviral Activity of Clomiphene
VirusKey Research FindingModel SystemReference
Ebola Virus (EBOV)Inhibited viral entry and fusion in an NPC1-dependent manner. Showed EC50 values of 11 µM and 3.8 µM against two different strains.In vitro / Mouse models nih.govfrontiersin.org
Ebola Virus (EBOV)Significantly protected EBOV-challenged mice from lethal infection.Mouse models nih.govvirginia.edu
SARS-CoV-2Showed potent inhibitory effects in both pseudovirus and authentic virus assays.In vitro biorxiv.org
Filoviruses (Ebola, Marburg)Clomiphene and its isomers inhibited entry and infection of virus-like particles (VLPs).Cell lines (293T/17, Vero E6) nih.gov

A key estrogen receptor-independent antiviral mechanism of clomiphene involves the disruption of intracellular cholesterol trafficking. biorxiv.orgfrontiersin.orgresearchgate.net The drug induces the accumulation of cholesterol within late endosomes and lysosomes. frontiersin.orgresearchgate.net This accumulation is a critical step, as many enveloped viruses, including Ebola and coronaviruses, rely on the endosomal pathway to enter host cells. nih.govresearchgate.net

The proper balance of cholesterol in endosomal membranes is crucial for viral fusion and subsequent escape into the cytoplasm. nih.govnih.gov By causing cholesterol to build up, clomiphene alters the physical properties of the endosomal membranes and disrupts the microenvironment necessary for viral entry. nih.gov This effect is linked to the inhibition of the Niemann-Pick C1 (NPC1) protein, a late endosomal/lysosomal protein that is essential for cholesterol transport and also serves as an intracellular receptor for the Ebola virus. nih.govnih.gov By inhibiting NPC1, clomiphene effectively creates a barrier to viral infection within the endosome. nih.gov

The culmination of clomiphene's antiviral action is the blockade of the final and critical step of viral entry: the release of the viral genome into the host cell's cytoplasm. biorxiv.orgfrontiersin.org After a virus like Ebola enters the cell via an endosome, it must fuse its own membrane with the endosomal membrane to release its genetic material. virginia.eduresearchgate.net

Clomiphene interferes with this late stage of viral entry. nih.govresearchgate.net The induced accumulation of endosomal cholesterol is believed to prevent the necessary conformational changes in viral glycoproteins that trigger membrane fusion. nih.govvirginia.edu By preventing this fusion event, the virus becomes trapped within the endosome, unable to replicate. sciencenews.orgvirginia.edu The trapped viral particle is eventually degraded by cellular processes, and the infection is aborted. virginia.edu

Modulation of Glycan-Glycan Interactions of Viral Proteins

Current scientific literature does not describe a direct mechanism of action for this compound involving the modulation of glycan-glycan interactions on viral proteins. However, clomiphene has been identified as a potent inhibitor of Ebola virus (EBOV) and SARS-CoV-2 infection in vitro. nih.govfrontiersin.org The primary antiviral mechanism is not attributed to interference with viral glycans but rather to the inhibition of a late stage of viral entry into the host cell. nih.gov

Research suggests that clomiphene's antiviral effects may be mediated through an NPC1-dependent pathway. nih.gov By inhibiting the Niemann-Pick C1 (NPC1) protein, clomiphene is thought to induce the accumulation of cholesterol within endosomal compartments. frontiersin.org This disruption of cholesterol trafficking impairs the function of late endosomes and lysosomes, which alters the microenvironment necessary for the fusion of the viral envelope with the endosomal membrane, thereby blocking the release of the viral genome into the cytoplasm. nih.govfrontiersin.org This mechanism is independent of the classical estrogen signaling pathway. nih.gov

Antimicrobial Mechanisms of Action

This compound exhibits multiple mechanisms of antimicrobial action, primarily centered on the disruption of the bacterial cell envelope and energy metabolism.

As a cationic amphiphilic compound, clomiphene interacts with bacterial membranes. pnas.org While it may not be a potent permeabilizing agent on its own, especially against Gram-negative bacteria, its interaction with the cell envelope is evident. nih.gov Treatment of Bacillus subtilis with clomiphene at sublethal concentrations results in significant morphological changes, including cell swelling and the formation of greatly enlarged rods, which indicates a profound effect on the cell envelope's integrity. nih.gov Furthermore, clomiphene demonstrates synergistic activity when combined with membrane-permeabilizing agents like colistin (B93849) against Gram-negative pathogens such as Pseudomonas aeruginosa, suggesting that it can exploit membrane disruption to reach its intracellular targets. nih.gov

A primary antimicrobial target of clomiphene is the enzyme undecaprenyl diphosphate (B83284) synthase (UppS), which is essential for the biosynthesis of the bacterial cell wall. pnas.orgnih.gov UppS catalyzes the synthesis of undecaprenyl diphosphate, the precursor to undecaprenyl phosphate (B84403) (Und-P), a critical lipid carrier. nih.gov Und-P is responsible for transporting peptidoglycan and wall teichoic acid (WTA) precursors across the cell membrane for assembly into the cell wall. nih.govpnas.org By inhibiting UppS, clomiphene depletes the pool of Und-P, thereby disrupting the synthesis of these essential cell wall polymers. nih.govpnas.org This inhibition has been demonstrated in several bacterial species. pnas.org

Inhibitory Activity of Clomiphene Against Undecaprenyl Diphosphate Synthase (UppS)
Enzyme SourceParameterValue (μM)Reference
Staphylococcus aureus (recombinant)IC₅₀7.5 pnas.org
Escherichia coli (recombinant)IC₅₀15 pnas.org

Modulation of Cancer-Associated Mutant Enzymes

Clomiphene has been identified as a novel inhibitor of specific mutant enzymes that play a role in certain cancers, highlighting its potential for drug repurposing in oncology.

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently found in cancers such as glioma and acute myeloid leukemia. nih.govnih.gov These mutations, most commonly at the R132 residue (e.g., R132H and R132C), confer a neomorphic function, causing the enzyme to convert α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (D-2-HG). nih.govacs.org Clomiphene has been discovered to be a selective inhibitor of these mutant IDH1 enzymes. nih.govnih.gov

Enzymatic kinetics and molecular docking studies have shown that clomiphene acts as a non-competitive, allosteric inhibitor, binding to a site distinct from the active site. nih.govnih.gov It shows significant inhibitory activity against IDH1 R132H and R132C mutants while having minimal effect on the wild-type (WT) IDH1 enzyme, demonstrating notable selectivity. nih.gov This inhibition effectively reduces the production of D-2-HG in cancer cells harboring the IDH1 mutation. nih.gov

Inhibitory and Binding Parameters of Clomiphene Against Mutant Isocitrate Dehydrogenase 1 (IDH1)
Enzyme/MutationParameterValue (μM)Reference
IDH1 R132HIC₅₀50.20 nih.gov
IDH1 R132CIC₅₀42.33 nih.gov
Wild-Type IDH1IC₅₀>200 nih.gov
IDH1 R132HK_d (Equilibrium Dissociation Constant)18.45 nih.gov
Non-Competitive Inhibition Kinetics with Mutant IDH1

Clomiphene has been identified as an inhibitor of cancer-associated mutant isocitrate dehydrogenase 1 (IDH1), specifically the IDH1-R132H variant. nih.govnih.gov Enzymatic kinetic studies have demonstrated that clomiphene inhibits the mutant enzyme's activity through a non-competitive mechanism of action. nih.govresearchgate.net This mode of inhibition means that clomiphene does not compete with the substrate, α-ketoglutarate (α-KG), for binding to the enzyme's active site. nih.gov Instead, molecular docking studies indicate that clomiphene binds to an allosteric site on the mutant IDH1 enzyme. nih.govnih.gov

The non-competitive inhibition is evident from kinetic analyses where the addition of clomiphene affects the maximum velocity (Vmax) of the enzyme reaction without significantly altering the Michaelis constant (Km) for the substrate. researchgate.net In one study, initial kinetic analysis of mutant IDH1 showed a Vmax of 0.065 OD/min and a Km for α-KG of 2.792 mM. nih.gov After treatment with 50 μM of clomiphene, the Vmax was reduced to 0.025 OD/min, while the Km remained relatively stable at 2.571 mM. nih.govresearchgate.net This pattern is characteristic of non-competitive inhibition, where the inhibitor reduces the catalytic efficiency of the enzyme regardless of the substrate concentration. nih.gov The inhibition was also found to be non-competitive with respect to the cofactor NADPH. nih.govresearchgate.net

Table 1: Kinetic Parameters of Mutant IDH1 Inhibition by Clomiphene

ConditionKm (α-KG)Vmax (OD/min)
Mutant IDH1 (Control)2.792 mM0.065
Mutant IDH1 + 50 μM Clomiphene2.571 mM0.025
Effects on D-2-Hydroxyglutarate Production

Mutations in the IDH1 enzyme confer a neomorphic function, enabling it to catalyze the reduction of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2HG), an oncometabolite. nih.govacs.org By inhibiting the activity of mutant IDH1, clomiphene effectively reduces the production of D-2HG. nih.gov Biochemical verification has confirmed that treatment with clomiphene leads to a strong, dose-dependent reduction in D-2HG levels both in vitro in cell lines harboring the IDH1 mutation (such as human fibrosarcoma HT1080 cells) and in vivo in mouse xenograft models. nih.govresearchgate.net This reduction in the oncometabolite is a direct consequence of clomiphene's allosteric inhibition of the mutant enzyme's catalytic activity. nih.govresearchgate.net

Influence on Cellular Epigenetic States

The accumulation of D-2-hydroxyglutarate (D-2HG) in cells with mutant IDH1 competitively inhibits α-KG-dependent dioxygenases, including histone demethylases. nih.gov This inhibition leads to global epigenetic alterations, most notably the hypermethylation of histones and DNA. nih.gov By lowering the intracellular concentration of D-2HG, clomiphene can indirectly influence these epigenetic states. nih.gov

Research has shown that treating IDH1-mutant cancer cells with clomiphene restores the activity of histone demethylases. nih.gov This restoration of function leads to a significant, dose-dependent decrease in the global methylation levels of histones, such as in the repressive mark H3K9me3 (histone H3 lysine (B10760008) 9 trimethylation). nih.gov This demonstrates that clomiphene can reverse the epigenetic block caused by the oncometabolite D-2HG, thereby influencing gene expression patterns within the cell. nih.gov Furthermore, separate studies have suggested an association between clomiphene use and altered methylation of imprinted gene differentially methylated regions (DMRs) in offspring, such as hypomethylation of the PLAGL1 and NNAT DMRs in males. nih.gov

Other Investigational Cellular and Molecular Effects

Induction of Apoptosis in Ovarian Granulosa Cells and Oocytes (in vitro/in vivo)

Clomiphene has been shown to induce apoptosis, or programmed cell death, in ovarian cells. Animal studies indicate that clomiphene treatment induces apoptosis in granulosa cells and oocytes in vivo. scirp.orgnih.gov This pro-apoptotic effect is thought to be related to the drug's anti-estrogenic properties, which can create a hypoestrogenic state in the ovary. scirp.orgscirp.org The reduced level of estradiol 17β can negatively affect the development and maturation of the oocyte, making it more susceptible to apoptosis. scirp.org In vitro studies have similarly demonstrated that clomiphene can trigger granulosa cell apoptosis. scirp.org This induction of apoptosis in follicular cells can disrupt communication between granulosa cells and the oocyte, further compromising oocyte quality. scirp.org

Generation of Reactive Oxygen Species (ROS) and DNA Fragmentation

The mechanism underlying clomiphene-induced apoptosis involves the generation of reactive oxygen species (ROS). scirp.orgresearchgate.net Studies have shown that clomiphene treatment increases the level of hydrogen peroxide (H₂O₂), a key ROS, in the ovary. scirp.orgscirp.org This increase in oxidative stress is a critical step in the apoptotic cascade. scirp.org Elevated ROS levels are linked to the increased expression of pro-apoptotic proteins, such as Bax, in both cumulus-granulosa cells and oocytes. scirp.orgresearchgate.net A direct consequence of the apoptotic process initiated by ROS is the fragmentation of nuclear DNA. scirp.orgwikipedia.org This DNA damage, characterized by single-strand breaks, has been observed in ovarian follicular cells and ovulated cumulus-oocyte complexes following clomiphene treatment. nih.govnih.gov

Genotoxic Potential in Lymphocytes (Sister Chromatid Exchanges, Cell Cycle Delays)

In vitro studies using human peripheral blood lymphocytes have revealed a genotoxic potential for this compound. nih.govnih.gov The compound has been shown to significantly induce chromosomal aberrations and DNA damage. nih.govnih.gov One specific indicator of genotoxicity, the frequency of sister chromatid exchanges (SCEs), was found to be significantly increased in a dose-dependent manner in lymphocytes treated with various concentrations of clomiphene. nih.govresearchgate.net At the highest tested concentration (3.20 µg/ml), the SCE frequency was nearly double that of the negative control. nih.gov In addition to inducing direct DNA damage, clomiphene has also been observed to cause cell cycle delays, with higher concentrations significantly decreasing the mitotic index of cultured lymphocytes. nih.govresearchgate.net

Table 2: Genotoxic Effects of Clomiphene Citrate on Human Lymphocytes In Vitro

Concentration (µg/ml)EffectReference
0.40, 0.80, 1.60, 3.20Significant, dose-dependent increase in Sister Chromatid Exchanges (SCEs) nih.gov
0.40, 0.80, 1.60, 3.20Significant increase in chromosomal aberrations and micronuclei nih.gov
Highest concentrationsSignificant decrease in mitotic index (cell cycle delay) nih.gov
Modulation of Insulin-like Growth Factor 1 (IGF-1) Levels

This compound has been observed to significantly modulate the levels of Insulin-like Growth Factor 1 (IGF-1), a crucial hormone involved in cellular growth and proliferation. Research indicates that clomiphene therapy can lead to a notable reduction in serum IGF-1 concentrations. This effect is thought to be mediated through its action as a selective estrogen receptor modulator (SERM).

The mechanism underlying this reduction is linked to the estrogenic effects of clomiphene. By stimulating the pituitary gland, clomiphene increases the secretion of gonadotropins, which in turn leads to higher levels of estrogen. ojshostng.com Elevated estrogen levels can activate the Suppressor of Cytokine Signaling 3 (SOCS-3). ojshostng.com SOCS-3 is known to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is a critical pathway for growth hormone action. ojshostng.com By inhibiting this pathway, the production of IGF-1 in the liver is consequently reduced. ojshostng.com

A study involving male patients with hypogonadism treated with clomiphene citrate demonstrated a statistically significant decrease in serum IGF-1 levels. ojshostng.com In this cohort, 75% of the men experienced a decrease in their IGF-1 levels. ojshostng.comamegroups.org Furthermore, for 10% of these patients, the decrease was considered clinically significant, falling more than two standard deviations below the mean for their age and sex. ojshostng.comamegroups.org This suggests that the impact of clomiphene on IGF-1 can be substantial in a subset of individuals.

Another study focusing on women with polycystic ovarian syndrome (PCOS) also reported a significant decrease in plasma IGF-I concentrations after a short course of clomiphene therapy. drugbank.com The findings from this research showed a 31.5% decrease in IGF-I levels. drugbank.com

The interactive data table below summarizes key findings from a study on the effect of clomiphene citrate on serum IGF-1 levels in hypogonadal men.

Table 1: Effect of Clomiphene Citrate on Serum IGF-1 Levels in Hypogonadal Men

Parameter Finding Reference
Percentage of Patients with Decreased IGF-1 75% ojshostng.com, amegroups.org
Statistical Significance (P-value) < .01 ojshostng.com, amegroups.org
Percentage of Patients with Clinically Significant Decrease (>2 SD) 10% ojshostng.com, amegroups.org

| Median Decrease in IGF-1 Levels (IQR) | -0.60 (-1.2-0.0) | ojshostng.com, amegroups.org |

Interaction with Interleukin-6 (IL-6) Receptor Complex

The direct interaction of this compound with the Interleukin-6 (IL-6) receptor complex is not extensively documented in current scientific literature. However, studies have investigated the broader immunomodulatory effects of clomiphene, including its influence on cytokine levels, which may be relevant to the IL-6 signaling pathway.

Research involving women with polycystic ovary syndrome (PCOS) has shown that treatment with clomiphene citrate can lead to an increase in the levels of Interleukin-10 (IL-10), an anti-inflammatory cytokine. frontiersin.org The same study also observed a significant reduction in matrix metalloproteinase-9 (MMP-9) levels and an increase in nitric oxide. frontiersin.org While this points to an effect on the inflammatory cascade, it does not demonstrate a direct interaction with the IL-6 receptor.

The IL-6 signaling pathway is a key regulator of inflammation. It involves the binding of IL-6 to its receptor (IL-6R), which then associates with the gp130 signal-transducing subunit to initiate downstream signaling, often through the JAK/STAT pathway. While clomiphene's influence on the JAK/STAT pathway has been noted in the context of IGF-1 modulation via SOCS-3, a direct link to the IL-6 receptor complex has not been clearly established.

The available evidence suggests that clomiphene's effects on the immune system may be more indirect, potentially by modulating the balance of pro-inflammatory and anti-inflammatory cytokines, rather than through direct binding to the IL-6 receptor.

The following interactive data table presents findings on the effect of clomiphene citrate on inflammatory and related markers in women with PCOS.

Table 2: Effect of Clomiphene Citrate on Inflammatory Markers in Women with PCOS

Marker Effect of Clomiphene Citrate P-value
Nitric Oxide Increase p = 0.03
Interleukin-10 (IL-10) Increase p < 0.001

| Matrix Metalloproteinase-9 (MMP-9) | Reduction | p < 0.001 |

Structure Activity Relationships Sar and Stereochemical Investigations

Geometric Isomerism of Clomiphene Hydrochloride (Zuclomiphene and Enclomiphene)

This compound exists as a mixture of two geometric isomers: zuclomiphene (B94539) ((Z)-clomiphene) and enclomiphene (B195052) ((E)-clomiphene). wikipedia.orgncats.io These isomers, also referred to as cis- and trans-isomers respectively, arise from the restricted rotation around the carbon-carbon double bond of the triphenylethylene (B188826) core. The typical composition of pharmaceutical-grade clomiphene citrate (B86180) is approximately 38% zuclomiphene and 62% enclomiphene. wikipedia.orgmensreproductivehealth.com However, the United States Pharmacopeia specifies that clomiphene preparations must contain between 30% and 50% of the zuclomiphene isomer. wikipedia.orgncats.io

Differential Pharmacological Profiles of Cis- and Trans-Isomers

Enclomiphene is primarily considered an estrogen receptor antagonist, while zuclomiphene is characterized as a weak estrogen agonist. researchgate.netamegroups.orgoup.com This difference in activity is fundamental to the drug's mechanism of action. Studies have shown that enclomiphene is more potent in its antiestrogenic effects. researchgate.netoup.com The affinity of clomiphene's active metabolite, 4-hydroxyclomiphene, for the estrogen receptor (ER) highlights this isomeric difference. The (E)-4-hydroxyclomiphene isomer demonstrates a significantly higher relative binding affinity for the ER compared to the (Z)-4-hydroxyclomiphene isomer. wikipedia.org

Clomiphene's interaction with the two main types of estrogen receptors, ERα and ERβ, is also isomer-dependent. It can act as an agonist or antagonist at ERα depending on the concentration of coexisting estrogen, while it consistently behaves as an antagonist at ERβ. ncats.io

The pharmacokinetic profiles of zuclomiphene and enclomiphene are markedly different. Enclomiphene is characterized by rapid absorption and a shorter half-life of approximately 10 hours. mensreproductivehealth.comnih.gov In contrast, zuclomiphene has a much longer half-life, estimated to be around 30 to 50 days, leading to its accumulation in the body over time. mensreproductivehealth.comresearchgate.net

Studies in mice have demonstrated these differences in disposition, with enclomiphene being rapidly cleared and found in low amounts after 24 hours, while zuclomiphene distributes to more organs and persists for longer periods. imedpub.com Following a 30-day administration period in one study, serum concentrations of zuclomiphene were significantly higher and remained detectable for a much longer duration than enclomiphene. oup.com

The primary therapeutic effect of clomiphene, the stimulation of ovulation, is largely attributed to the antiestrogenic properties of enclomiphene. glowm.comoup.com By blocking estrogen receptors in the hypothalamus, enclomiphene inhibits the negative feedback mechanism of estrogen, leading to an increase in the release of gonadotropin-releasing hormone (GnRH), and subsequently, follicle-stimulating hormone (FSH) and luteinizing hormone (LH). wikipedia.orgmensreproductivehealth.com

Zuclomiphene, with its mild estrogenic activity and long half-life, is thought to contribute less to the primary therapeutic effect and may be associated with some of the side effects of clomiphene citrate. researchgate.netmensreproductivehealth.comresearchgate.net The differing pharmacodynamics and changing relative plasma concentrations of the two isomers over time and with different routes of administration further complicate their individual contributions. researchgate.net

Structural Elucidation and Conformational Analysis

The three-dimensional structure of clomiphene and its isomers is crucial for their interaction with the estrogen receptor. As a triphenylethylene derivative, the spatial arrangement of the phenyl rings and the alkylaminoethoxy side chain determines its binding affinity and whether it will act as an agonist or an antagonist. nih.gov X-ray crystallographic analysis was instrumental in correctly assigning the cis and trans designations to the isomers. researchgate.net The position of the side chain is considered of fundamental importance for receptor binding and subsequent biological response. nih.gov

Impact of Chemical Modifications on Receptor Binding and Biological Activity

Interactive Data Tables

Table 1: Geometric Isomers of this compound

Isomer Chemical Name Common Name Primary Activity
(Z)-isomer (Z)-2-(4-(2-chloro-1,2-diphenylethenyl)phenoxy)-N,N-diethylethanamine Zuclomiphene Weak Estrogen Agonist

Table 2: Pharmacokinetic Properties of Clomiphene Isomers

Isomer Approximate Half-Life Disposition Characteristics
Zuclomiphene 30-50 days mensreproductivehealth.comresearchgate.net Accumulates in the body, longer persistence mensreproductivehealth.comimedpub.com

Fluoro- and Amino-Clomiphene Derivatives and Their Receptor Binding

In an effort to develop compounds with selective estrogen-receptor binding properties, researchers have synthesized and evaluated various derivatives of clomiphene, including fluoro- and amino-substituted analogues. A notable study involved the total synthesis of fluoro- and amino-clomiphene from benzyl (B1604629) chloride. nih.govpdbj.org The estrogenic and antiestrogenic activities of these compounds, along with some of their chemical intermediates, were assessed.

In the uterotropic test in rats, both amino- and fluoro-clomiphene demonstrated mild but equipotent estrogenic activity. nih.govpdbj.org However, their binding affinity for the estrogen receptor was found to be considerably lower than that of the parent compound, clomiphene. A receptor binding test revealed that both the fluoro- and amino-derivatives had a 50% displacement value (A50%) in the 10⁻⁵ M range. nih.govpdbj.org This indicates a lower affinity compared to clomiphene, which has an A50% value in the 10⁻⁶ M range, and significantly lower than diethylstilbestrol, a potent estrogen, which has an A50% value in the 10⁻⁹ M range. nih.govpdbj.org

These findings suggest that the introduction of a fluoro or an amino group in place of the chlorine atom on the ethylene (B1197577) moiety of clomiphene reduces its binding affinity for the estrogen receptor. This underscores the critical role of the chloro substituent in the interaction with the receptor's binding pocket. Despite their reduced receptor affinity, the synthesis of these derivatives, particularly the fluoro-clomiphene, was considered valuable for potential applications such as the preparation of ¹⁸F-labeled clomiphene for use in biodistribution studies. nih.govpdbj.org

Further investigations into clomiphene analogues have explored modifications of the diethylaminoethoxy side chain. oup.com Deethylation of this side chain was found to decrease the affinity for both the estrogen receptor and the antiestrogen (B12405530) binding site (AEBS). oup.com Conversely, extending the side chain to a diethylaminopropoxy group resulted in a threefold increase in affinity for the estrogen receptor but a reduced affinity for the AEBS. oup.com Replacing the ether linkage with an amine group enhanced the affinity for the estrogen receptor but significantly diminished the affinity for the AEBS. oup.com These studies highlight that modifications to the side chain can differentially influence the binding to the estrogen receptor and the antiestrogen binding site, which may contribute to the tissue-selective actions of these compounds. oup.com

Estrogen Receptor Binding Affinities of Clomiphene and its Derivatives

CompoundA50% Value (M)Reference
Fluoro-clomiphene10⁻⁵ nih.govpdbj.org
Amino-clomiphene10⁻⁵ nih.govpdbj.org
Clomiphene10⁻⁶ nih.govpdbj.org
Diethylstilbestrol10⁻⁹ nih.govpdbj.org

Structure-Guided Design of this compound Analogues

The advancement of structural biology techniques, particularly X-ray crystallography, has provided a significant impetus for the structure-guided design of novel this compound analogues and other selective estrogen receptor modulators (SERMs). A pivotal development in this area was the determination of the high-resolution X-ray crystal structure of the estrogen receptor alpha (ERα) ligand-binding domain in complex with clomiphene (PDB ID: 6VPF). rcsb.org This structural information offers a detailed, three-dimensional blueprint of the molecular interactions between clomiphene and its target receptor.

The crystal structure reveals how clomiphene, a triphenylethylene derivative, occupies the ligand-binding pocket of ERα. rcsb.org This understanding is fundamental for the rational design of new analogues with potentially improved affinity, selectivity, or pharmacokinetic properties. For instance, the structure elucidates the specific amino acid residues within the receptor that form key contacts with the different parts of the clomiphene molecule, including the phenyl rings and the diethylaminoethoxy side chain.

Molecular modeling and computational chemistry techniques, such as molecular docking, are powerful tools that leverage this structural data. nih.govrsc.org These methods allow for the in silico screening of virtual libraries of clomiphene analogues, predicting their binding modes and affinities for the estrogen receptor before they are synthesized. This computational approach can prioritize the synthesis of compounds that are most likely to have the desired biological activity, thereby saving time and resources in the drug discovery process. researchgate.net For example, molecular docking studies can be used to explore how different substituents on the phenyl rings or modifications to the side chain might enhance or alter the interaction with the ERα binding pocket.

Furthermore, understanding the metabolic fate of clomiphene provides another avenue for structure-guided design. It has been shown that the hydroxylated metabolites of clomiphene, such as (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene, are significantly more potent inhibitors of the estrogen receptor than the parent compound. oup.com This suggests that the introduction of a hydroxyl group at the 4-position of one of the phenyl rings can dramatically increase binding affinity. This knowledge can be applied to design new analogues that mimic these highly active metabolites, potentially leading to more potent SERMs. The design of such analogues can be guided by the crystal structure to ensure that the hydroxyl group is positioned optimally to form favorable interactions, such as hydrogen bonds, with the receptor.

While the primary focus of clomiphene is its interaction with the estrogen receptor, structure-based drug design has also been employed to explore its potential for other therapeutic targets. In one study, virtual screening and molecular docking were used to identify clomiphene as a potent inhibitor of a cancer-associated mutant isocitrate dehydrogenase 1 (IDH1). nih.govnih.gov This demonstrates the versatility of structure-guided approaches in repurposing existing drugs and discovering new activities for known compounds.

Metabolic Pathways and Physiologically Based Pharmacokinetic Pbpk Modeling

Biotransformation Pathways of Clomiphene Hydrochloride and Its Metabolites

The metabolism of clomiphene is complex, involving multiple phase I reactions such as hydroxylation, N-dealkylation, and N-oxidation, which are often followed by phase II conjugation reactions. dshs-koeln.denih.gov These biotransformation processes are stereoselective, with the two isomers, (E)-clomiphene and (Z)-clomiphene, serving as substrates for different enzymatic pathways, resulting in a distinct profile of metabolites. nih.govresearchgate.net

The cytochrome P450 system, particularly isoforms CYP2D6 and CYP3A4, plays a central role in the metabolism of clomiphene. nih.govpa2online.orgnih.gov

CYP2D6: Extensive research has identified CYP2D6 as the principal enzyme responsible for the bioactivation of (E)-clomiphene. oup.comnih.govjst.go.jpcertara.com It catalyzes the critical 4-hydroxylation step to form the highly active metabolite (E)-4-hydroxyclomiphene ((E)-4-OH-CLOM). oup.comoup.com The formation of another active metabolite, (E)-4-hydroxy-N-desethylclomiphene ((E)-4-OH-DE-CLOM), is also strongly dependent on CYP2D6 activity. oup.comoup.com Inhibition experiments using monoclonal antibodies against CYP2D6 have demonstrated a greater than 80% reduction in the formation of these active metabolites. oup.com

CYP3A4: The CYP3A4 isoform is also significantly involved in clomiphene metabolism, primarily mediating the N-deethylation of both (E)- and (Z)-clomiphene. nih.govpa2online.orgoup.com While CYP2D6 plays a minor role in the N-deethylation of (E)-clomiphene, CYP3A4 is the major contributor to this pathway. mdpi.comresearchgate.net Inhibition of CYP3A4 leads to a two- to six-fold lower maximum concentration (Cmax) of (E)-N-desethylclomiphene. pa2online.org Other isoforms, including CYP2C19, CYP2C8, and CYP3A5, also contribute to the formation of (E)-DE-CLOM to a lesser extent. oup.com While (Z)-clomiphene is primarily metabolized by CYP3A4 and CYP3A5. nih.govresearchgate.net

In vitro and in vivo studies have identified several metabolites of clomiphene, with some exhibiting significant pharmacological activity. nih.govsemanticscholar.org Mass spectrometry has been instrumental in identifying nine metabolites from human liver microsome incubations. oup.comoup.com

The most significant active metabolites are derived from (E)-clomiphene:

(E)-4-hydroxyclomiphene ((E)-4-OH-CLOM): This metabolite is formed through CYP2D6-mediated hydroxylation and is a potent estrogen receptor antagonist. nih.govoup.com Studies have shown it has a substantially higher binding affinity for the estrogen receptor compared to the parent compound. nih.gov

(E)-4-hydroxy-N-desethylclomiphene ((E)-4-OH-DE-CLOM): This is another highly active metabolite, also formed via pathways heavily dependent on CYP2D6. nih.govoup.com It demonstrates very strong inhibition of estrogen receptor activity. oup.comsemanticscholar.org

(E)-N-desethylclomiphene ((E)-DE-Clom): Formed mainly by CYP3A4, this metabolite serves as a precursor to the more potent (E)-4-OH-DE-CLOM. pa2online.orgnih.gov

Other identified metabolites include (Z)-4-hydroxyclomiphene and (E)-N,N-didesethylclomiphene. researchgate.netoup.com While the prompt mentions (Z)-3-hydroxyclomiphene, detailed characterization and its specific role are less prominent in the primary literature compared to the 4-hydroxy metabolites. Research has noted the formation of various hydroxylated and methoxylated metabolites from both isomers. dshs-koeln.dedshs-koeln.de

Activity of Major Clomiphene Metabolites
MetabolitePrimary Forming Enzyme(s)Receptor Activity
(E)-4-hydroxyclomiphene ((E)-4-OH-CLOM)CYP2D6Strong estrogen receptor antagonist oup.comsemanticscholar.org
(E)-4-hydroxy-N-desethylclomiphene ((E)-4-OH-DE-CLOM)CYP2D6, CYP3A4Strongest estrogen receptor antagonist oup.comsemanticscholar.org
(E)-N-desethylclomiphene ((E)-DE-Clom)CYP3A4Precursor to (E)-4-OH-DE-CLOM nih.gov
(Z)-N-desethylclomipheneCYP3A4, CYP3A5Less characterized activity nih.gov

Physiologically based pharmacokinetic (PBPK) modeling suggests that the biotransformation of active metabolites depends on both CYP2D6 and CYP3A4. nih.govcore.ac.uk For instance, (E)-4-OH-Clom is further metabolized by CYP3A4 to form (E)-4-OH-DE-Clom. nih.gov Conversely, (E)-DE-Clom is metabolized by CYP2D6 to form the same active metabolite. nih.gov This intricate network of pathways underscores the importance of both enzymes in determining the systemic exposure to the pharmacologically active moieties of clomiphene. The parent drug and its metabolites are primarily excreted in the feces, with a smaller portion eliminated in the urine. nih.govdrugbank.com

Impact of Genetic Polymorphisms on this compound Metabolism

The efficacy and disposition of this compound can vary significantly among individuals, a phenomenon largely attributed to genetic polymorphisms in the metabolizing enzymes, particularly CYP2D6. oup.comoup.commdpi.com

The CYP2D6 gene is highly polymorphic, leading to a wide range of enzymatic activities in the population. nih.gov These genetic variations are a major cause of inter-individual variability in the pharmacokinetics of CYP2D6 substrates. oup.comoup.com Given that CYP2D6 is the key enzyme for forming the most active metabolites of clomiphene, its genetic status substantially determines the plasma concentrations of these compounds. oup.comsemanticscholar.org

Studies have demonstrated a strong gene-dose effect, where individuals with fewer functional CYP2D6 alleles produce significantly lower amounts of (E)-4-OH-CLOM and (E)-4-OH-DE-CLOM. oup.comsemanticscholar.org For example, subjects with non-functional CYP2D6 alleles show 8- and 12-times lower maximum plasma concentrations (Cmax) of (E)-4-OH-CLOM and (E)-4-OH-DE-CLOM, respectively, compared to individuals with functional alleles. oup.comoup.comsemanticscholar.org This genetically determined difference in bioactivation provides a biological rationale for the observed variability in patient response to clomiphene treatment. oup.comoup.com However, some clinical studies have not found a direct correlation between CYP2D6 genotype and clinical response, suggesting a more complex interplay of factors. nih.govnih.gov

Based on their CYP2D6 genotype, individuals can be classified into different metabolizer phenotypes, which directly impacts the metabolic efficiency of clomiphene. oup.com

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They exhibit markedly lower concentrations of active metabolites. pa2online.org

Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.

Extensive (Normal) Metabolizers (EMs): Possess at least one fully functional CYP2D6 allele.

Ultrarapid Metabolizers (UMs): Have multiple copies of functional CYP2D6 alleles, leading to increased enzyme activity.

The phenotypic status has a profound effect on the pharmacokinetic profile of clomiphene and its metabolites. In one study, the Cmax of (E)-4-OH-Clom was 22.8 ± 12.4 nM in extensive metabolizers, but only 3.0 ± 1.1 nM in poor metabolizers. pa2online.org Similarly, the Cmax for (E)-4-OH-DE-Clom was 13.1 ± 3.2 nM in EMs and just 1.1 ± 0.1 nM in PMs. pa2online.org Conversely, PMs tend to have higher plasma levels of the parent compound, (E)-clomiphene, due to reduced clearance. researchgate.net This demonstrates that the metabolic efficiency of the crucial bioactivation step is directly linked to the CYP2D6 metabolizer status.

Impact of CYP2D6 Phenotype on Peak Plasma Concentrations (Cmax) of Active Metabolites
MetaboliteExtensive Metabolizers (EMs) [nM]Poor Metabolizers (PMs) [nM]Fold Difference (EM vs. PM)
(E)-4-hydroxyclomiphene ((E)-4-OH-Clom)22.8 ± 12.43.0 ± 1.1~7.6
(E)-4-hydroxy-N-desethylclomiphene ((E)-4-OH-DE-Clom)13.1 ± 3.21.1 ± 0.1~11.9

Data sourced from Ganchev et al. pa2online.org

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. For a compound like this compound, which is a mixture of two isomers with distinct pharmacological profiles and is subject to complex metabolic pathways, PBPK modeling provides a valuable framework for understanding and predicting its behavior in various clinical scenarios.

Simulation and Prediction of Drug-Gene Interactions (DGIs)

The metabolism of clomiphene is significantly influenced by genetic polymorphisms of cytochrome P450 enzymes, particularly CYP2D6. PBPK models have been developed to simulate and predict the impact of these drug-gene interactions (DGIs) on the pharmacokinetics of clomiphene and its metabolites. These models incorporate in vitro data on enzyme kinetics and in vivo data from individuals with different CYP2D6 genotypes to predict plasma concentrations of the parent drug and its active metabolites.

For instance, PBPK modeling has been successfully used to predict the plasma concentration-time profiles for various CYP2D6 activity scores in DGI scenarios. oup.com Studies have shown that individuals who are CYP2D6 poor metabolizers (PMs) exhibit significantly different pharmacokinetic profiles compared to normal metabolizers (NMs). oup.com Specifically, PMs have been observed to have approximately ten-fold lower maximum plasma concentrations (Cmax) of the active metabolites (E)-4-hydroxyclomiphene ((E)-4-OH-Clom) and (E)-4-hydroxy-N-desethylclomiphene ((E)-4-OH-DE-Clom). oup.com PBPK simulations can quantify these differences, offering a means to anticipate the therapeutic response in individuals with varying genetic makeups.

Table 1: Simulated Impact of CYP2D6 Polymorphisms on Clomiphene Metabolite Exposure

CYP2D6 Phenotype Predicted Change in (E)-4-OH-Clom Cmax vs. Normal Metabolizer (NM) Predicted Change in (E)-4-OH-DE-Clom Cmax vs. Normal Metabolizer (NM)
Poor Metabolizer (PM) ~10-fold decrease ~10-fold decrease
Intermediate Metabolizer (IM) ~2 to 5-fold decrease ~2 to 5-fold decrease

Assessment of Drug-Drug Interactions (DDIs) with Concomitant Medications

Clomiphene's reliance on CYP2D6 and CYP3A4 for its metabolism makes it susceptible to drug-drug interactions (DDIs) when co-administered with inhibitors of these enzymes. PBPK modeling is an effective tool for assessing the potential for such DDIs. By integrating data on the inhibitory potential of other drugs, these models can simulate the impact of co-administration on clomiphene's pharmacokinetic profile.

A notable example involves the simulation of DDIs with potent CYP inhibitors such as paroxetine (B1678475) (a strong CYP2D6 inhibitor) and clarithromycin (B1669154) (a strong CYP3A4 inhibitor). oup.com PBPK models have been developed and validated by comparing simulation results with clinical data from studies where clomiphene was administered with these inhibitors. oup.com These models can predict the magnitude of the increase in exposure to clomiphene and the decrease in the formation of its active metabolites, providing valuable insights for managing potential DDIs.

Analysis of Drug-Drug-Gene Interaction (DDGI) Scenarios

The complexity of clomiphene's pharmacology is further compounded in drug-drug-gene interaction (DDGI) scenarios, where an individual with a specific CYP2D6 genotype is co-administered a CYP inhibitor. PBPK modeling is uniquely suited to analyze these intricate scenarios. By combining the principles of DGI and DDI modeling, PBPK simulations can predict the pharmacokinetic outcomes in these complex situations.

For example, a PBPK model can simulate the effect of paroxetine on clomiphene metabolism in a CYP2D6 poor metabolizer. In such a case, the model would predict a less pronounced effect of the inhibitor, as the metabolic pathway is already compromised due to the genetic polymorphism. Conversely, in an ultrarapid metabolizer, the model would predict a more significant impact of the inhibitor. These simulations are crucial for personalized medicine, allowing for a more nuanced understanding of how an individual's genetic makeup and concomitant medications can influence the safety and efficacy of clomiphene therapy. The predictive performance of such models has been shown to be in good agreement with observed clinical data for DDGIs with clarithromycin and paroxetine. oup.com

Isomer-Specific Metabolic Clearance and Excretion Profiles

Comparative Metabolism of Zuclomiphene (B94539) and Enclomiphene (B195052)

The two isomers of clomiphene undergo different metabolic pathways, primarily mediated by cytochrome P450 enzymes. Enclomiphene is predominantly metabolized by CYP2D6. scielo.br This metabolism leads to the formation of active metabolites, including (E)-4-hydroxyclomiphene. In contrast, the metabolism of zuclomiphene is thought to be mainly carried out by CYP3A4 and CYP3A5. nih.gov

This differential metabolism contributes to the significant differences in the half-lives of the two isomers. Enclomiphene has a relatively short half-life, whereas zuclomiphene has a much longer half-life and tends to accumulate in the body with repeated dosing. nih.gov This accumulation is a critical factor to consider, as the isomers have different estrogenic and anti-estrogenic activities.

Table 2: Comparative Pharmacokinetics of Clomiphene Isomers

Isomer Primary Metabolizing Enzyme(s) Half-life Pharmacological Activity
Enclomiphene CYP2D6 Short Primarily anti-estrogenic

Excretion Pathways and Mass Balance Studies of this compound

Following administration, this compound and its metabolites are eliminated from the body through both renal and fecal pathways. Mass balance studies, often conducted using radiolabeled compounds, are crucial for determining the primary routes and extent of excretion.

Early studies using 14C-labeled clomiphene citrate (B86180) in humans revealed that the drug is primarily excreted in the feces. drugbank.com Over a 5-day period, an average of 51% of the administered radioactive dose was recovered, with approximately 42% found in the feces and 8% in the urine. drugbank.comnih.gov This indicates that biliary excretion is a significant pathway for the elimination of clomiphene and its metabolites. The presence of clomiphene in the enterohepatic circulation contributes to its long half-life. wikipedia.org

Urinary excretion profiles show the presence of both parent isomers and their metabolites. Studies have identified hydroxyclomiphene and hydroxymethoxyclomiphene as urinary metabolites. scielo.br The excretion rate of these metabolites can vary, with hydroxyclomiphene being excreted more rapidly than hydroxymethoxyclomiphene. scielo.br Due to its long half-life, zuclomiphene can be detected in the urine for an extended period, sometimes for several months after discontinuation of the drug. oup.com

Advanced Analytical Methodologies for Clomiphene Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography stands as a cornerstone for the analysis of Clomiphene Hydrochloride, offering robust and reliable methods for quantification and separation. Its versatility is demonstrated through various detection and chromatographic modes tailored to specific analytical needs.

HPLC with UV Detection for Quantitative Analysis

HPLC coupled with Ultraviolet (UV) detection is a widely adopted method for the routine quantitative analysis of this compound in pharmaceutical dosage forms. This technique is valued for its simplicity, accuracy, and precision. rjptonline.orgrjptonline.org Researchers have developed and validated numerous Reversed-Phase (RP-HPLC) methods that effectively determine the concentration of the compound.

Detailed research findings indicate that these methods typically employ a C18 column and an isocratic mobile phase, which may consist of a mixture of solvents like methanol (B129727) and acetonitrile (B52724) or acetonitrile and a phosphate (B84403) buffer. rjptonline.orgrjptonline.orgwisdomlib.org Detection is commonly performed at wavelengths around 295 nm or 245 nm, where Clomiphene exhibits significant absorbance. rjptonline.orgrjptonline.orgwisdomlib.org The retention time for Clomiphene citrate (B86180) in one such validated method was found to be 3.44 minutes, allowing for rapid analysis. rjptonline.org These methods are validated according to International Council for Harmonisation (ICH) guidelines, ensuring their reliability for quality control purposes. rjptonline.orgrjptonline.org

Table 1: Examples of Chromatographic Conditions for HPLC-UV Analysis of Clomiphene
ParameterCondition 1Condition 2Condition 3
ColumnC18 (250mm × 4.5mm, 5µm)C18Shim-pack solar C18 (250mm × 4.6mm, 5µm)
Mobile PhaseMethanol:Acetonitrile (900:100 v/v) rjptonline.orgAcetonitrile:Phosphate Buffer (0.05 M) (60:40 v/v) wisdomlib.orgAcetonitrile:Sodium Dihydrogen Ortho Phosphate Buffer (80:20 v/v), pH 3 ijsdr.org
Flow Rate1.0 mL/min rjptonline.org1.0 mL/min wisdomlib.org1.0 mL/min ijsdr.org
Detection Wavelength295 nm rjptonline.org245 nm wisdomlib.org225 nm ijsdr.org
Retention Time3.44 min rjptonline.org2.61 min wisdomlib.orgNot Specified

HPLC with Fluorescence Detection for Enhanced Sensitivity

For applications requiring higher sensitivity, such as the analysis of Clomiphene isomers in plasma, HPLC with fluorescence detection is the preferred method. nih.govnih.gov Standard UV detection often lacks the sensitivity needed to measure the low concentrations present in biological samples. nih.gov To overcome this, an innovative approach involving post-column, on-line photolysis is employed. nih.govnih.gov

In this technique, after the Clomiphene isomers are separated on the HPLC column (using either normal-phase or reversed-phase chromatography), the eluent passes through a PTFE reaction coil. nih.govnih.gov Inside the coil, the molecules are irradiated by a powerful UV lamp, which induces a photo-oxidative cyclization reaction, converting the non-fluorescent stilbene (B7821643) structure of Clomiphene into a highly fluorescent phenanthrene (B1679779) derivative. nih.gov This derivatized product is then measured by a fluorescence spectrometer, resulting in a significant enhancement in detection sensitivity. nih.gov This method has proven effective for quantifying individual isomers in plasma at concentrations ranging from 0.06 to 600 ng/mL. nih.gov

Reversed-Phase HPLC Method Development and Validation

The development and validation of analytical methods are critical to ensure that they are suitable for their intended purpose. For this compound, numerous RP-HPLC methods have been rigorously validated according to ICH guidelines. rjptonline.orgijsdr.org Validation confirms that the method is accurate, precise, specific, linear, and robust.

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response. For Clomiphene citrate, linearity has been established in concentration ranges such as 10–50 µg/mL and 20-60 µg/mL, with correlation coefficients (R²) consistently exceeding 0.999, indicating a strong linear relationship. rjptonline.orgijsdr.org

Accuracy: Accuracy is typically assessed through recovery studies, where a known amount of pure drug is added to a sample matrix. For Clomiphene, percentage recovery values are generally found to be within 99-101%, signifying high accuracy. ijrpns.com

Precision: This parameter assesses the closeness of agreement between a series of measurements. Both repeatability (intraday) and intermediate precision (interday) studies show a relative standard deviation (%RSD) of less than 2%, which is well within the acceptable limits for pharmaceutical analysis. ijsdr.org

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as excipients or degradation products. Stability-indicating methods are developed to separate the drug peak from any potential degradation products, ensuring the method is specific. wisdomlib.orggerpac.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified. In one study, the LOD and LOQ for Clomiphene Citrate were found to be 0.5187 µg/ml and 1.5718 µg/ml, respectively. ijsdr.org

Table 2: Validation Parameters for a Representative RP-HPLC Method for Clomiphene Citrate rjptonline.orgijsdr.org
Validation ParameterFinding
Linearity Range10-60 µg/mL
Correlation Coefficient (R²)>0.996
Accuracy (% Recovery)99.34% - 99.69%
Precision (%RSD)<2%
LOD0.5187 µg/mL
LOQ1.5718 µg/mL

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hybrid technique provides exceptional sensitivity and specificity, making it indispensable for metabolite identification and the precise quantification of Clomiphene isomers in complex biological matrices.

LC-MS for Metabolite Identification and Profiling

Understanding the metabolic fate of Clomiphene is crucial for both clinical and anti-doping contexts. LC-MS, particularly high-resolution systems like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is the primary tool for identifying and characterizing its metabolites in biological fluids such as urine and plasma. researchgate.netnih.gov

Research has shown that Clomiphene undergoes extensive metabolism. The primary metabolic pathways involve Phase I reactions, including N-dealkylation of the side chain and oxidation (hydroxylation and methoxylation) on the phenyl rings. dshs-koeln.de Major identified metabolites include 4-hydroxy-clomiphene, N-desethylclomiphene, and 4-hydroxy-N-desethylclomiphene. nih.gov Further studies have identified additional metabolites, such as hydroxyl-methoxyl-clomiphene and various sulfo- and glucuronide conjugates, which are Phase II metabolites. researchgate.netdshs-koeln.de More recent investigations using LC-QTOF-MS have even uncovered a novel metabolic pathway involving hydrogenation, leading to the identification of metabolites like 3,4-dihydroxy-dihydro-clomiphene. nih.gov

Table 3: Selected Identified Metabolites of Clomiphene
Metabolite NameMetabolic ReactionReference
4-hydroxy-enclomiphenePhenyl Ring Hydroxylation dshs-koeln.de
(E)-N-desethylclomipheneN-dealkylation nih.gov
4-hydroxy-N-desethyl metabolitesHydroxylation and N-dealkylation nih.gov
3-methoxy-4-hydroxy-enclomiphenePhenyl Ring Hydroxylation and Methoxylation dshs-koeln.de
Clomiphene-N-oxidesN-oxidation nih.gov
3,4-dihydroxy-dihydro-clomipheneHydrogenation and Dihydroxylation nih.gov
Sulfo and Glucuronide ConjugatesPhase II Conjugation dshs-koeln.de

Rapid-Resolution Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Isomer Quantification

For the highly sensitive and specific quantification of individual Clomiphene isomers (enclomiphene and zuclomiphene) and their metabolites in biological plasma, rapid-resolution LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.gov This methodology utilizes instrumentation like triple quadrupole mass spectrometers, which operate in Multiple Reaction Monitoring (MRM) mode to provide excellent specificity and low detection limits. nih.govjapsonline.com

The analytical process typically involves a simple sample preparation step, such as protein precipitation, followed by separation on a high-efficiency C18 column (e.g., with 1.8 μm particles). nih.gov A gradient elution with a mobile phase of acetonitrile and water, often containing an acid modifier like formic acid, is used to achieve separation. nih.gov Positive electrospray ionization (+ESI) is the standard technique for generating ions of Clomiphene and its metabolites. nih.govjapsonline.com The MRM mode monitors specific precursor-to-product ion transitions, for instance, m/z 406.18 → 100.11 for the parent Clomiphene molecule. japsonline.com This high degree of selectivity allows for accurate quantification even at very low concentrations, with lower limits of quantification (LLOQ) reported to be as low as 0.06 ng/mL for some metabolites. nih.gov

Spectroscopic and Conductometric Analyses

Spectroscopic and conductometric methods are fundamental in the analysis of this compound, providing insights into its quantification, structure, and interactions.

UV-Visible spectrophotometry is a widely utilized technique for the quantitative determination of clomiphene in bulk and pharmaceutical dosage forms. The method is valued for its simplicity, speed, and cost-effectiveness. The therapeutic efficacy of clomiphene is primarily attributed to the Z-isomer, which exhibits a maximum absorbance at approximately 290 nm.

Research has established various conditions for the spectrophotometric analysis of clomiphene, with different solvents influencing the absorption maxima. For instance, in methanol, the maximum absorbance (λmax) is observed at 293 nm, while in acetonitrile, absorption maxima are noted at both 234 nm and 290 nm. researchgate.net The linearity of these methods has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating a direct proportional relationship between absorbance and concentration over a specified range.

Interactive Table: UV-Visible Spectrophotometry Parameters for Clomiphene Analysis

Solvent Reported λmax (nm) Linearity Range (µg/mL) Correlation Coefficient (r²)
Methanol 293 10-50 0.999
Acetonitrile 234, 290 4-20 0.999
Water:Methanol (90:10) 234 5-25 0.9998

These spectrophotometric methods are also crucial for dissolution studies, which assess the rate at which the active pharmaceutical ingredient dissolves from a solid dosage form. Consistent and reproducible dissolution is vital for ensuring predictable bioavailability.

Infrared (IR) spectroscopy is a powerful tool for investigating the physicochemical interactions between this compound and other substances, such as excipients in a pharmaceutical formulation. This technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. eurekaselect.com

The FTIR spectrum of pure clomiphene citrate displays a series of characteristic peaks that serve as a fingerprint for the molecule. Notable peaks include those at 2992 cm⁻¹ (C-H stretching), 1730 cm⁻¹ (C=O stretching), 1575, 1508, and 1471 cm⁻¹, and a strong band at 1215 cm⁻¹ (C-O-C stretching). nih.gov The presence of benzyl (B1604629) rings is indicated by peaks in the 650-900 cm⁻¹ range, and the chlorine atom contributes to a strong peak between 600 and 800 cm⁻¹. nih.gov

When clomiphene citrate is complexed with other molecules, such as hydroxypropyl-β-cyclodextrin (HPβCD), changes in the FTIR spectrum can confirm the interaction. In one study, the formation of an inclusion complex resulted in a decrease in the intensity and a shift of the strong peaks of clomiphene citrate at 1730 cm⁻¹ and 1215 cm⁻¹. nih.gov Furthermore, other prominent drug peaks at 2992, 1575, 1471, and 1175 cm⁻¹ were absent in the spectrum of the freeze-dried complex, suggesting that parts of the clomiphene molecule were encapsulated within the hydrophobic cavity of the cyclodextrin. nih.gov This demonstrates the utility of IR spectroscopy in characterizing the physicochemical interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including this compound. jchps.com It provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. researchgate.net Both ¹H NMR and ¹³C NMR are employed to determine the connectivity and chemical environment of atoms within the molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their relative numbers, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of different types of carbon atoms and their electronic environments. For a complex molecule like clomiphene, which exists as a mixture of geometric isomers (zuclomiphene and enclomiphene), NMR is crucial for distinguishing between these forms.

While a complete spectral assignment for this compound is highly detailed, reference data from spectral databases and related compounds can be used for structural verification. For instance, the ¹³C NMR spectrum of clomiphene citrate is available in databases like SpectraBase. spectrabase.com The chemical shifts and coupling patterns observed in the NMR spectra are unique to the specific arrangement of atoms, allowing for unambiguous structural analysis. jchps.com

Conductometric titration is an electrochemical method that can be employed for the determination of clomiphene. This technique relies on the change in electrical conductivity of a solution as a titrant is added. researchgate.net The principle involves the replacement of one ion with another of different ionic conductivity during the titration process. impactfactor.org

A notable application of this method for clomiphene involves its reaction with ammonium (B1175870) reineckate (B100417) to form a stable ion-pair complex that precipitates. nih.govscielo.br The subsequent titration allows for the quantification of the compound. Research has demonstrated that this method is accurate and rapid for the determination of clomiphene citrate. nih.govscielo.br

In a specific study, clomiphene citrate was determinable in the concentration range of 60.02-540.18 µg/mL in a 50% (v/v) acetone (B3395972) medium. nih.govscielo.br The titration curves show a sharp inflection point, indicating the endpoint of the reaction. The molar combining ratio between the drug and the reagent was found to be 1:1. nih.govscielo.br This method is particularly advantageous for colored or turbid solutions where visual indicators cannot be used. impactfactor.org

Bioanalytical Methodologies for Pre-clinical Sample Analysis

The analysis of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic and metabolic studies. This requires efficient extraction techniques to isolate the analyte from complex biological components.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used method for the separation of clomiphene from biological fluids. This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical for achieving high extraction efficiency. Ethyl acetate (B1210297) has been successfully used as an extraction solvent for clomiphene from plasma samples. nih.gov

A developed LC-MS/MS method reported recovery values of over 95.82% for clomiphene from plasma using LLE with ethyl acetate. nih.gov Another approach, hollow-fiber liquid-phase microextraction, has also been utilized for the pre-concentration of clomiphene citrate from plasma, achieving an extraction recovery of 91%. researchgate.net

Solid Phase Extraction (SPE)

Solid phase extraction is another powerful technique for sample clean-up and concentration prior to analysis. SPE offers advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. ethernet.edu.et

For the analysis of clomiphene isomers in human plasma, a solid phase extraction method has been developed. The procedure involves pre-conditioning an SPE cartridge (e.g., phenomenex strata-X 30mg/1mL) with methanol and water. The plasma sample, after pre-treatment, is loaded onto the cartridge. Interfering substances are then washed away, and the analytes of interest are eluted with a suitable solvent, such as methanol. This technique has been shown to provide a clean extract, which is crucial for sensitive analytical methods like LC-MS/MS.

Development of Potentiometric Sensors for this compound

Potentiometric sensors, a class of electrochemical sensors, function by measuring the potential difference between two electrodes and are widely utilized for their high sensitivity, selectivity, and ease of use in pharmaceutical analysis. medmedchem.com These sensors are advantageous because they are cost-effective, offer a wide range of concentration detection, and can be used in colored or turbid solutions without extensive sample preparation. jfda-online.comyyu.edu.tr The core of these sensors is an ion-selective membrane that generates a potential signal in response to the specific analyte. idosi.org Research into potentiometric sensors for clomiphene has led to the development of highly effective analytical tools for its determination.

A significant development in this area is the construction of a potentiometric Polyvinyl Chloride (PVC) membrane sensor specifically for clomiphene determination. electrochemsci.org This type of sensor operates based on an ion-exchange mechanism between the organic layer of the membrane and the aqueous sample phase. electrochemsci.org The sensing component is an ion-pair complex formed between clomiphene and a suitable reagent, such as sodium tetraphenyl borate, which is then embedded within the PVC membrane matrix. electrochemsci.org

Sensor Composition and Performance

The optimal performance of a clomiphene-selective PVC membrane electrode was achieved with a specific composition of its components. electrochemsci.org Detailed studies have identified the most effective formulation to be a membrane consisting of 30% PVC, 62% Dibutyl Phthalate (DBP) as a plasticizer, 6% of the clomiphene-ion pair complex, and 2% of a room-temperature ionic liquid (RTIL). electrochemsci.org

The analytical performance of this potentiometric sensor has been thoroughly evaluated, demonstrating its suitability for quantitative analysis. The sensor exhibits a Nernstian response to clomiphene, with a slope of 57.6 ± 0.6 mV per decade change in concentration. electrochemsci.org It operates over a wide linear dynamic range, from 8.0 × 10⁻⁶ to 1.0 × 10⁻² mol L⁻¹. electrochemsci.org The sensor is characterized by a low detection limit of 6.3 × 10⁻⁶ mol L⁻¹ and a rapid response time of approximately 15 seconds. electrochemsci.org Furthermore, its potential response remains independent of pH in the range of 4.0 to 6.0, making it robust for various sample conditions. electrochemsci.org The developed electrode also shows good stability, remaining usable for up to six weeks without a significant decline in performance. electrochemsci.org

Table 1: Performance Characteristics of this compound Potentiometric Sensor

Parameter Value
Linear Range 8.0 × 10⁻⁶ - 1.0 × 10⁻² mol L⁻¹
Slope 57.6 ± 0.6 mV decade⁻¹
Detection Limit 6.3 × 10⁻⁶ mol L⁻¹
Response Time ~15 seconds
Optimal pH Range 4.0 - 6.0

This table summarizes the key performance metrics of the developed PVC membrane sensor for this compound analysis. electrochemsci.org

Application in Pharmaceutical Formulations

The practical applicability of the potentiometric sensor has been successfully demonstrated in the determination of clomiphene in pharmaceutical formulations. electrochemsci.org The sensor was used to measure the drug concentration in commercially available tablets, and the results were found to be in satisfactory agreement with the labeled amounts. electrochemsci.org This application highlights the sensor's potential as a reliable and efficient tool for quality control in the pharmaceutical industry.

Table 2: Determination of Clomiphene in Pharmaceutical Tablets using Potentiometric Sensor

Sample Labeled Amount (mg/tablet) Found Amount (mg/tablet) (mean ± SD, n=5)
Tablet 1 50 49.3 ± 1.2

This table shows the results of the analysis of clomiphene in pharmaceutical tablets using the potentiometric sensor, demonstrating its accuracy. electrochemsci.org

Pre Clinical and Mechanistic Studies in Animal Models

Investigations of Reproductive Physiology Modulation in vivo

Clomiphene hydrochloride has been the subject of extensive pre-clinical research in various animal models to elucidate its mechanisms of action and effects on reproductive physiology. These studies have provided valuable insights into its influence on ovulation, fertilization, and early embryonic development.

Effects on Ovulation, Fertilization, and Preimplantation Embryo Development in Murine Models

In murine models, the administration of clomiphene citrate (B86180) has demonstrated significant effects on several key reproductive processes. When administered during the late follicular phase, a dose-dependent decrease in the rates of successful copulation, ovulation, and subsequent embryo development has been observed. nih.gov Furthermore, in vitro studies have shown that direct treatment of mouse oocytes with clomiphene prior to in vitro fertilization led to a higher proportion of degenerated and unfertilized ova. nih.gov

Investigations into early embryogenesis have revealed that exposure to clomiphene citrate can be detrimental. In vitro fertilization studies with mouse oocytes showed that in a control group, the fertilization rate was 81%, with 61% of oocytes developing to the blastocyst stage within 96 hours. nih.gov However, the addition of clomiphene citrate to the culture media resulted in a dose-dependent decline in both fertilization and blastocyst formation. nih.gov

Dose-Dependent Responses in Oocyte Ovulation and Embryo Viability

The dose of this compound is a critical factor in determining its impact on oocyte ovulation and embryo viability. Studies in mice have shown that treatment with clomiphene in the early follicular phase of cycles induced by pregnant mare's serum results in a dose-dependent reduction in the number of ovulated oocytes. nih.gov However, for the oocytes that were ovulated under these conditions, no significant effect on their further development was noted. nih.gov

Conversely, when clomiphene is administered in the late follicular phase, a clear dose-dependent negative impact on embryo development is seen. nih.gov In vitro exposure of mouse oocytes to clomiphene led to a dose-dependent decrease in the formation of blastocysts. nih.gov Specifically, concentrations of 10 micrograms/ml or greater in the culture media were found to significantly decrease blastocyst formation and increase degeneration rates in embryos fertilized both in vitro and in vivo. nih.gov This suggests that higher concentrations of clomiphene may create a suboptimal environment for early embryonic development.

Table 1: Dose-Dependent Effect of Clomiphene Citrate on In Vitro Fertilization and Blastocyst Formation in Mice

Clomiphene Citrate Concentration (µg/mL)Fertilization Rate (%)Blastocyst Formation Rate (%)
0 (Control)8161
≥ 10Decreased (p < 0.001)Decreased (p < 0.001)

Reversal of Effects by Estradiol (B170435) Co-treatment in Experimental Settings

The anti-estrogenic properties of this compound are believed to contribute to some of its negative effects on reproductive outcomes. Research in animal models has explored the potential of co-administering estradiol to counteract these effects. In mice, it has been demonstrated that concomitant treatment with 17 beta-estradiol can reverse the adverse effects of clomiphene on copulation, ovulation, and embryo development. nih.gov

Further studies in hypophysectomized rats have provided more specific insights. In these animals, treatment with estradiol-17 beta alone resulted in the ovulation of an average of 45.1 oocytes per rat. nih.gov In contrast, animals treated with clomiphene citrate alone did not ovulate. nih.gov When clomiphene citrate was administered along with estradiol-17 beta, the ovulatory response was significantly reduced to an average of 23.1 oocytes per rat, but not completely eliminated. nih.gov This suggests that while estradiol can counteract some of the anti-ovulatory effects of clomiphene, a direct inhibitory effect of clomiphene on the ovary may still persist. nih.gov

Table 2: Effect of Estradiol Co-treatment on Clomiphene Citrate-Induced Ovulation Inhibition in Hypophysectomized Rats

Treatment GroupMean Number of Oocytes Ovulated (± SEM)
Estradiol-17β alone45.1 ± 5.5
Clomiphene Citrate alone0
Clomiphene Citrate + Estradiol-17β23.1 ± 7.6

Histomorphological Analysis of Ovarian Follicular Dynamics

Histomorphological studies in rats have revealed the impact of this compound on the structure and development of ovarian follicles. In a rat model of polycystic ovaries, treatment with clomiphene citrate led to a decrease in the number of ovarian cysts and an increase in the number of primary and antral follicles. researchgate.net

Table 3: Effect of Clomiphene Citrate on Non-Atretic Follicle Numbers in Adult Rats

Follicle DiameterControl GroupLow Dose (0.3 mg/kg)High Dose (3.0 mg/kg)
51-400 µmNo significant effectNo significant effectIncreased
> 400 µmNormalDecreasedDecreased

Developmental Biology and Morphogenesis Studies

Beyond its effects on reproductive physiology, research has also delved into the influence of this compound on developmental processes in non-mammalian models.

Influence on Cranial Vault Development in Zebrafish Models

Zebrafish (Danio rerio) have emerged as a valuable model for studying craniofacial development. Studies have shown that exposure of zebrafish larvae to clomiphene citrate can have a significant impact on the development of the cranial vault. nih.govnih.gov Specifically, treatment with clomiphene citrate at a standard length of 5.5 mm led to a 50% incidence of interfrontal suture fusion, a condition that does not typically occur in zebrafish. nih.gov When the treatment was administered at a later developmental stage (6.5 mm standard length), the incidence of interfrontal suture fusion increased to 83%. nih.gov These findings suggest that clomiphene citrate can disrupt the normal processes of cranial suture formation. nih.gov

Table 4: Incidence of Interfrontal Suture Fusion in Zebrafish Exposed to Clomiphene Citrate

Treatment GroupIncidence of Interfrontal Suture Fusion (%)
Control0
Clomiphene Citrate (at 5.5 mm SL)50
Clomiphene Citrate (at 6.5 mm SL)83

Association with Interfrontal Suture Fusion in Developmental Contexts

Pre-clinical research utilizing the zebrafish (Danio rerio), a well-established model for craniofacial development, has brought to light a significant association between exposure to clomiphene citrate (CC) and its isomer, enclomiphene (B195052) hydrochloride, and the premature fusion of the interfrontal suture. nih.govnih.gov This is a noteworthy finding, as this suture in zebrafish typically remains unfused throughout their lifespan. nih.gov The fusion observed in the animal model is akin to metopic craniosynostosis in humans. nih.gov

In a key study, zebrafish larvae were exposed to either clomiphene citrate or enthis compound for a five-day period during critical phases of calvarial development. nih.govnih.gov Subsequent analysis of the skeletal structure in adulthood revealed that treatments with either compound led to a statistically significant increase in the fusion of the interfrontal suture compared to control groups. nih.govnih.gov These findings provide the first direct evidence from an animal model that the active components of this fertility drug can directly impact the development of the cranial vault, specifically targeting the interfrontal suture. nih.gov

The use of the zebrafish model in this context is particularly advantageous due to its genetic and developmental conservation with humans, coupled with the transparent nature of its embryos, which allows for direct visualization of craniofacial morphogenesis. nih.gov The study also noted that female mice administered clomiphene citrate at doses comparable to human use showed an increased risk of exencephaly in their offspring, further underscoring the potential for this compound to affect neural and craniofacial development in animal models. nih.gov

Signaling Mechanisms Underlying Developmental Effects

The precise signaling mechanisms through which this compound exerts its effects on development are still under investigation, though current evidence from animal models points towards the disruption of estrogen signaling pathways. nih.gov Clomiphene citrate is a non-steroidal agent that selectively binds to estrogen receptors, and its influence on the craniofacial skeleton is thought to be a result of its anti-estrogenic properties. nih.gov

It is speculated that the anti-estrogenic activity of clomiphene citrate impacts embryogenesis directly. nih.gov Estrogen signaling is known to be critical for the early development of vital organ systems, including the heart and brain, in zebrafish. nih.gov Therefore, the interference with these pathways by clomiphene is a plausible mechanism for the observed developmental abnormalities, such as interfrontal suture fusion. nih.gov The study on zebrafish noted that aberrations in signaling pathways known to cause craniosynostosis in humans also lead to suture fusion in this animal model, suggesting a conserved mechanism that is susceptible to disruption by clomiphene. nih.gov

Furthermore, the observed intrauterine growth restriction in animal studies with clomiphene citrate exposure has been attributed to its anti-estrogenic effects on the endometrium, leading to reduced blood flow, or a direct impact on the developing embryo. nih.gov While these findings strongly suggest the involvement of disrupted estrogen signaling, the specific downstream pathways in craniofacial development that are affected by this compound require further elucidation. nih.govnih.govresearchgate.net

Viral Pathogenesis and Antiviral Efficacy Studies

Evaluation of this compound against Viral Infections in Animal Models

Clomiphene has demonstrated notable antiviral efficacy in pre-clinical animal models, particularly against enveloped viruses such as the Ebola virus (EBOV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govresearchgate.net In studies involving mouse models of Ebola virus disease, clomiphene was identified as a potent inhibitor of the infection. nih.gov

Similarly, the antiviral activity of clomiphene has been assessed against SARS-CoV-2 in mouse models. researchgate.net In these studies, mice were treated with clomiphene prior to and during infection with a mouse-adapted strain of SARS-CoV-2. researchgate.net The findings from these in vivo experiments have corroborated in vitro results, indicating that clomiphene can effectively suppress SARS-CoV-2 infection. researchgate.net The mechanism of action is believed to involve the inhibition of viral entry into host cells. nih.gov

In vivo Survival Benefit and Viral Load Reduction Assessments

The evaluation of clomiphene in animal models of viral infections has yielded promising results regarding survival rates and viral burden. In a mouse model of Ebola virus infection, treatment with clomiphene resulted in a significant survival benefit of 90%. researchgate.netnih.gov This high rate of survival underscores the potential of clomiphene as a therapeutic agent for this severe viral hemorrhagic fever.

In the context of SARS-CoV-2, in vivo studies using a mouse-adapted strain have demonstrated that clomiphene treatment leads to a reduction in viral RNA loads in the respiratory tract. researchgate.net Specifically, quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assays showed that clomiphene inhibited the amount of SARS-CoV-2 RNA in both the trachea and the lungs of infected mice. researchgate.net In addition to reducing the viral load, clomiphene treatment also mitigated the inflammatory response induced by the virus in the lungs of the infected mice. researchgate.net

Antimicrobial Efficacy and Mechanism Studies in vivo

Assessment of this compound against Bacterial Pathogens in Animal Models

While in vitro studies have indicated the antimicrobial potential of clomiphene citrate, particularly against Gram-positive bacteria and in synergistic combinations against Gram-negative pathogens, there is a notable scarcity of comprehensive in vivo assessments in animal models for bacterial infections. nih.govnih.gov In vitro findings have shown that clomiphene citrate exhibits antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecium. nih.gov More recent in vitro research has also demonstrated its efficacy against Mycobacterium abscessus, including clarithromycin-resistant strains. nih.gov

The proposed mechanism for its antibacterial action against Gram-positive bacteria is the inhibition of the cytoplasmic enzyme undecaprenyl diphosphate (B83284) synthase (UppS). nih.gov This enzyme is crucial for the synthesis of the lipid carrier protein undecaprenyl phosphate (B84403), which is essential for the transport of a key substrate in the synthesis of wall-techoic acid (WTA), a major component of the Gram-positive cell wall. nih.gov

In studies involving the Gram-negative pathogen Pseudomonas aeruginosa, clomiphene citrate alone did not show significant activity. nih.gov However, when used in combination with the antibiotic colistin (B93849), a significant synergistic effect was observed, leading to a 2-log reduction in the survival of cells in pre-formed biofilms of both laboratory and clinical strains of P. aeruginosa. nih.gov Researchers have suggested that these promising in vitro results with combination therapies warrant further validation in animal models of biofilm infection to establish their pre-clinical relevance. nih.gov To date, however, detailed studies of this compound's efficacy in animal models of bacterial infection have not been extensively reported in the scientific literature.

Synergy with Other Antimicrobial Agents in vivo

While in vitro studies have suggested potential antimicrobial activities for clomiphene, preclinical data from in vivo animal models demonstrating synergy with other antimicrobial agents are not extensively documented in the current scientific literature. Research has indicated that clomiphene citrate, when combined with the antibiotic colistin, shows synergistic activity against Pseudomonas aeruginosa in laboratory settings, particularly against biofilms. nih.gov Another study noted its effectiveness in vitro against various strains of Mycobacterium abscessus, including those resistant to the antibiotic clarithromycin (B1669154). nih.gov However, these findings are primarily from in vitro experiments, and a transition to in vivo animal models to confirm synergistic efficacy has not been reported in the available research. Therefore, the in vivo synergistic potential of this compound with other antimicrobial agents remains an area requiring further investigation.

Oncological Research Applications in vivo

In the field of oncology, clomiphene has been identified as a potent inhibitor of cancer-associated mutant IDH1, a key enzyme in the tricarboxylic acid cycle whose mutation is prevalent in certain cancers like glioma and acute myeloid leukemia. nih.govoncotarget.com

Suppression of Tumor Growth in Xenograft Models with Mutant IDH1 Expression

Significant in vivo research has demonstrated the anti-tumor efficacy of clomiphene in mouse xenograft models. nih.gov One pivotal study utilized human fibrosarcoma cells (HT1080), which harbor the R132C mutation of IDH1, inoculated into immunocompromised mice to establish tumors. nih.gov

In this xenograft model, oral administration of clomiphene resulted in a significant, dose-dependent suppression of tumor growth over a 21-day period compared to the vehicle control group. nih.govnih.gov The study reported no significant impact on the body weight of the mice, suggesting a degree of tolerance to the administered doses in the animal model. nih.gov The mechanism of action was linked to the direct inhibition of the mutant IDH1 enzyme. nih.govresearchgate.net Molecular docking and enzymatic kinetic studies confirmed that clomiphene binds to an allosteric site of the mutant IDH1, inhibiting it in a non-competitive manner. nih.govoncotarget.comnih.gov

Further evidence of clomiphene's in vivo activity was provided by immunohistochemistry analysis of the excised tumor tissues. These analyses showed that the expression of H3K9me3, a histone methylation mark that is increased by the activity of mutant IDH1, was substantially reduced in the tumors of clomiphene-treated mice. nih.gov This finding confirms that clomiphene effectively engages its target and suppresses the downstream oncogenic effects of the IDH1 mutation in a live animal model. nih.gov

Table 1: In vivo Efficacy of Clomiphene in an HT1080 Xenograft Model

ParameterDetails
Animal Model CB-17/Icr-scid mice
Cell Line Human fibrosarcoma (HT1080) with IDH1-R132C mutation
Treatment Groups 1. Vehicle Control2. Clomiphene (50 mg/kg per day)3. Clomiphene (100 mg/kg per day)
Route of Administration Oral gavage
Treatment Duration 21 days
Primary Outcome Significant suppression of average tumor volume in clomiphene-treated groups vs. control. nih.gov
Secondary Finding Reduced expression of H3K9me3 in tumor tissues from clomiphene-treated groups. nih.gov

Synthesis and Derivatization Strategies

Total Synthesis Routes for Clomiphene Hydrochloride

The total synthesis of clomiphene is typically achieved through a convergent synthesis strategy involving the construction of the core triphenylethylene (B188826) scaffold followed by chlorination. A common pathway begins with 4-hydroxybenzophenone (B119663). chemicalbook.com

The key steps in a widely recognized synthetic route are:

Etherification: 4-hydroxybenzophenone is reacted with 2-diethylaminoethyl chloride in the presence of a base to form 4-(2-diethylaminoethoxy)benzophenone. chemicalbook.com

Grignard Reaction: The resulting ketone undergoes a Grignard reaction with benzylmagnesium chloride. This step forms the tertiary alcohol, 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol, which is a critical intermediate. chemicalbook.comjustia.com

Dehydration: The alcohol intermediate is then subjected to acid-catalyzed dehydration. This elimination reaction creates the double bond, yielding the triphenylethylene structure, specifically 2-{4-[1,2-diphenylvinyl]phenoxy}-N,N-diethylethanamine. justia.comchemicalbook.com This step can be performed using mineral acids like hydrochloric acid in a solvent such as ethanol (B145695) or toluene. chemicalbook.comgoogle.com

Chlorination: The final step involves the chlorination of the triphenylethylene intermediate. Various chlorinating agents can be employed, including N-chlorosuccinimide (NCS), thionyl chloride, phosphorus trichloride (B1173362), phosphorus oxychloride, or phosphorus pentachloride. chemicalbook.comjustia.comgoogle.comgoogle.com This reaction substitutes a chlorine atom onto the double bond, producing the clomiphene base as a mixture of (E) and (Z) isomers.

Salt Formation: The clomiphene base is then converted to its hydrochloride salt for pharmaceutical use.

An alternative approach involves the McMurry reaction, a reductive coupling of ketones, which can also be used to synthesize the triphenylethylene skeleton. acs.orgresearchgate.net

Stereoselective Synthesis of Cis- and Trans-Isomers

The biological activity of clomiphene is isomer-dependent; enclomiphene (B195052) is considered the more antiestrogenic isomer, while zuclomiphene (B94539) has mildly estrogenic properties. wikipedia.orgnih.gov This has driven the development of methods to either selectively synthesize or efficiently separate the two isomers.

Most total synthesis routes produce a mixture of isomers. google.com The separation of these isomers is a critical step for obtaining pure enclomiphene or zuclomiphene. Fractional crystallization is a common method used for this purpose. google.com A notable technique involves the use of racemic binaphthyl-phosphoric acid (BPA) as a resolving agent. newdrugapprovals.org This process allows for the selective precipitation of the salt of one isomer, typically enclomiphene, enabling its separation from the mixture. newdrugapprovals.orggoogle.com Subsequent treatment of the isolated salt liberates the pure isomer.

While true stereoselective synthesis directly yielding a single isomer is challenging, controlling reaction conditions in the chlorination and dehydration steps can influence the final isomer ratio, as discussed in section 7.3.2.

Development of Novel this compound Analogues and Precursors

Research into clomiphene analogues aims to refine its pharmacological profile, improve efficacy, or develop tools for research. This includes the synthesis of derivatives with modified functional groups or altered isomeric compositions.

The introduction of fluorine atoms into pharmacologically active molecules is a common strategy to modulate properties such as metabolic stability and binding affinity. researchgate.netresearchgate.net The synthesis of fluorinated clomiphene analogues can be approached by incorporating fluorine-containing building blocks into the main synthetic pathway. For example, a fluorinated benzophenone (B1666685) derivative could be used as a starting material in the Grignard-based synthesis route. General methods for synthesizing fluorinated heterocycles often involve the condensation of fluorinated 1,3-diketones with various nucleophiles. researchgate.net While specific syntheses for fluoro-clomiphene are not widely detailed, these established principles in fluorine chemistry provide viable routes for its creation. nih.gov

Information regarding the specific synthesis of amino-clomiphene derivatives is less prevalent in the surveyed literature. However, standard synthetic organic chemistry techniques could be employed to introduce amino functionalities onto the phenyl rings of clomiphene precursors.

Controlling the geometric outcome of the synthesis is crucial for producing clomiphene with a desired E/Z isomer ratio. The United States Pharmacopeia specifies that clomiphene preparations must contain between 30% and 50% of the Z-isomer (zuclomiphene). wikipedia.org Research has shown that the choice of reagents and reaction conditions can significantly influence the final isomeric distribution.

One patented method discloses that reacting the intermediate N,N-diethyl-2-[4-(1,2-dibenzyl-1-hydroxyethyl) phenoxyl] ethylamine (B1201723) with different chlorinating agents, solvents, and at varying temperatures and reaction times allows for the control of the cis-trans isomer ratio. google.com For instance, using thionyl chloride in xylene at 130°C yielded a trans:cis ratio of 55:45, whereas using phosphorus trichloride in dichloromethane (B109758) at 40°C resulted in a 35:65 ratio. google.com Another approach utilizes a one-pot synthesis in dichloromethane (DCM), where dehydration with a mineral acid followed by chlorination with N-chlorosuccinimide yields an E:Z mixture of approximately 1.8:1. justia.comgoogle.com The presence of acetic acid or trifluoroacetic acid during the chlorination step has also been shown to favor the formation of the trans-isomer (enclomiphene), achieving trans:cis ratios of 75:25 to 99:1. google.com

Table 1: Effect of Chlorination Conditions on Clomiphene Isomer Ratio
Chlorinating AgentSolventTemperatureResulting Trans:Cis (E:Z) RatioReference
Thionyl ChlorideXylene130°C55:45 google.com
Phosphorus TrichlorideDichloromethane40°C35:65 google.com
N-Chlorosuccinimide (NCS)DichloromethaneRoom Temperature~64:36 (1.8:1) justia.comgoogle.com
Dichloro Dimethyl Hydantoin (DCDMI) with Acetic AcidToluene60°CFavors Trans Isomer (up to 99:1) google.comchemicalbook.com

Radiolabeling Techniques for Biodistribution and Receptor Imaging Studies

Radiolabeling clomiphene allows for its use in biodistribution studies and as a potential imaging agent for estrogen receptors using techniques like Positron Emission Tomography (PET).

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.gov The synthesis of ¹⁸F-labeled clomiphene would enable in vivo imaging of its distribution and interaction with estrogen receptors.

The general strategy for preparing ¹⁸F-labeled compounds involves producing [¹⁸F]fluoride via a cyclotron and then incorporating it into a precursor molecule through nucleophilic substitution. nih.govopenmedscience.com A common method is the ¹⁸O(p,n)¹⁸F nuclear reaction, which produces no-carrier-added [¹⁸F]fluoride with high specific activity. nih.govnih.gov

For ¹⁸F-labeling of clomiphene, a suitable precursor would be required. This would typically be a clomiphene analogue bearing a good leaving group (e.g., tosylate, mesylate, or nitro group) at a position where the [¹⁸F]fluoride can be introduced. For example, a hydroxy-clomiphene precursor could be converted into a tosylate, which can then be displaced by [¹⁸F]fluoride. Research on other nonsteroidal estrogens, such as fluorocyclofenils, has demonstrated the feasibility of preparing ¹⁸F-labeled analogues from alkyl methanesulfonate (B1217627) precursors via fluoride (B91410) displacement reactions. illinois.edu The entire automated synthesis process, from cyclotron production to final purification, is crucial for ensuring the radiopharmaceutical is safe and effective for PET imaging. openmedscience.combluegrassregionalimaging.com

While a specific, routine radiosynthesis for [¹⁸F]clomiphene is not extensively documented, the established principles of ¹⁸F-radiochemistry provide a clear pathway for its development. nih.gov

Drug Interaction Research at the Molecular and Metabolic Level

Cytochrome P450 Enzyme Inhibition and Induction Studies

Clomiphene hydrochloride's interaction with the cytochrome P450 (CYP) enzyme system is primarily centered on its role as a substrate, which is crucial for its bioactivation. The metabolism of clomiphene is essential for its therapeutic action, as the parent compound is a prodrug that is converted into more active metabolites. researchgate.netnih.gov

Studies have identified CYP2D6 as the principal enzyme responsible for the metabolism of clomiphene, particularly the (E)-isomer, into its active hydroxylated forms, (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene. researchgate.netnih.govnih.gov To a lesser extent, CYP3A4 and CYP3A5 are also involved in its metabolic pathways. nih.govnih.gov The conversion by these enzymes is a critical step, as the resulting metabolites exhibit significantly higher inhibitory potency at the estrogen receptor compared to the parent drug. nih.gov

The reliance of clomiphene on CYP2D6 and CYP3A4 for its metabolic activation means that its efficacy can be influenced by co-administered drugs that are inhibitors or inducers of these enzymes. nih.govnih.gov Concomitant use with CYP inhibitors can affect the exposure to clomiphene and its active metabolites, leading to potential drug-drug interactions (DDIs). nih.govnih.gov For instance, combining clomiphene with inhibitors of CYP2D6 or CYP3A4 could decrease the formation of its active metabolites, potentially altering the therapeutic outcome. nih.gov

Mechanisms of Drug-Gene Interactions Mediated by Metabolic Enzymes

The efficacy and metabolism of this compound are significantly influenced by genetic variations in the genes encoding metabolic enzymes, particularly CYP2D6. This relationship forms the basis of drug-gene interactions (DGIs), where an individual's genetic makeup can predict their response to the drug. nih.gov

The CYP2D6 gene is highly polymorphic, with different alleles resulting in distinct metabolic phenotypes, including poor metabolizers (PM), intermediate metabolizers (IM), normal metabolizers (NM), and ultra-rapid metabolizers (UM). nih.gov This genetic polymorphism is a major determinant of the formation of clomiphene's active metabolites. nih.gov

Research has demonstrated a strong gene-dose effect, where the rate of formation of (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene correlates with the number of functional CYP2D6 alleles. researchgate.netnih.gov In clinical studies, individuals with non-functional CYP2D6 alleles (poor metabolizers) have been found to have substantially lower plasma concentrations of these active metabolites compared to normal metabolizers. nih.govnih.gov For example, one study observed that the maximum plasma concentrations (Cmax) of (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene were 8 and 12 times lower, respectively, in subjects with non-functional CYP2D6 alleles. nih.gov This variability in metabolic activation provides a biological rationale for the differences observed in patient response to clomiphene treatment. researchgate.netnih.gov

Table 1: Impact of CYP2D6 Genotype on Peak Plasma Concentrations (Cmax) of Active Clomiphene Metabolites
MetaboliteCYP2D6 PhenotypeRelative Cmax Compared to Normal Metabolizers (NM)
(E)-4-hydroxyclomiphenePoor Metabolizer (PM)~10-fold lower nih.gov
(E)-4-hydroxy-N-desethylclomiphenePoor Metabolizer (PM)~10-fold lower nih.gov

Investigation of Synergistic Pharmacological Combinations in vitro

Recent research has explored the potential of this compound in synergistic combinations with other drugs to enhance therapeutic effects, particularly in antiviral and antimicrobial applications.

In vitro studies have identified clomiphene as a potential agent against SARS-CoV-2, the virus responsible for COVID-19. frontiersin.orgnih.gov Its antiviral activity is significantly enhanced when used in combination with other FDA-approved drugs. One study screened numerous compounds and found that clomiphene, vortioxetine, and asenapine (B1667633) showed potent inhibitory effects against both a pseudovirus and authentic SARS-CoV-2. frontiersin.orgbiorxiv.org

The investigation revealed a strong synergistic effect when these drugs were combined. The combination of clomiphene, vortioxetine, and asenapine was found to be much more potent than when each drug was used alone. frontiersin.orgbiorxiv.org This synergy allows for a reduction in the concentration of each drug required to block viral infection, which could potentially reduce side effects. biorxiv.org The half-maximal inhibitory concentration (IC50) was significantly lower for the combinations, particularly when the cells were pre-treated with the drugs before infection. frontiersin.orgnih.govbiorxiv.org

Table 2: In Vitro Antiviral Synergy of Clomiphene Combinations Against SARS-CoV-2 Pseudovirus
Drug CombinationTreatment TimeIC50 (μM)
Clomiphene + VortioxetineAt time of infection2.36 frontiersin.orgbiorxiv.org
Clomiphene + Vortioxetine6 hours pre-infection0.69 frontiersin.orgbiorxiv.org
Clomiphene + Vortioxetine + AsenapineAt time of infection1.93 frontiersin.orgbiorxiv.org
Clomiphene + Vortioxetine + Asenapine6 hours pre-infection0.34 frontiersin.orgnih.govbiorxiv.org

Clomiphene has also been investigated for its antimicrobial properties and its potential to combat multidrug-resistant (MDR) bacteria. ijcmph.comijcmph.com It has demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecium. nih.govnih.gov The mechanism is believed to involve the inhibition of undecaprenyl diphosphate (B83284) synthase (UppS), an enzyme involved in the synthesis of a lipid carrier essential for bacterial cell wall construction. nih.gov

Research into synergistic combinations has shown promise for overcoming antibiotic resistance.

Streptococcus pneumoniae : In laboratory settings, combining clomiphene with amoxicillin (B794) rendered drug-resistant S. pneumoniae sensitive to clinically relevant concentrations of the antibiotic. This suggests that clomiphene could be used to revert resistance and extend the utility of existing antibiotics. europa.eu

Pseudomonas aeruginosa : In a screen of FDA-approved drugs, clomiphene citrate (B86180) in combination with colistin (B93849) showed a synergistic effect against planktonic P. aeruginosa. nih.gov Furthermore, this combination demonstrated activity against preformed biofilms, which are notoriously difficult to treat and a major factor in chronic infections. nih.gov

These findings highlight the potential of repurposing clomiphene in combination therapies to address the growing challenge of antimicrobial resistance. nih.govnih.gov

Future Directions and Emerging Research Avenues for Clomiphene Hydrochloride

Elucidating Unresolved Molecular and Cellular Mechanisms

While the primary mechanism of clomiphene hydrochloride—estrogen receptor antagonism in the hypothalamus leading to an increase in gonadotropin-releasing hormone (GnRH) and subsequent stimulation of follicle-stimulating hormone (FSH) and luteinizing hormone (LH)—is well-documented, a complete understanding of its molecular and cellular effects remains elusive. patsnap.comwikipedia.org Clomiphene is a mixture of two geometric isomers, enclomiphene (B195052) and zuclomiphene (B94539), which possess distinct estrogenic and antiestrogenic properties, adding layers of complexity to its action. mdpi.comfda.gov

Exploration of Novel Therapeutic Repurposing Applications

The tissue-selective estrogenic and antiestrogenic activities of this compound have prompted investigations into its potential use in conditions beyond infertility. nih.gov Preliminary studies have shown promise in several areas, suggesting that clomiphene could be repurposed for new therapeutic applications.

One of the most explored avenues is in the management of bone health. Research in animal models has indicated that clomiphene may have a protective effect against osteoporosis. nih.govresearchgate.net Studies in ovariectomized rats have demonstrated that clomiphene can help maintain a positive calcium balance and prevent the deterioration of femur structure. nih.gov It appears to exhibit tissue-selective estrogen agonism, effectively preventing cancellous bone loss with minimal uterotrophic activity. researchgate.net

In the field of oncology, the antiestrogenic properties of clomiphene have led to research into its potential as an anticancer agent, particularly for estrogen receptor-positive breast cancers. nih.govoup.com Furthermore, recent studies using virtual screening methods have identified clomiphene as a potential inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme in certain cancers like glioma and acute myeloid leukemia. nih.gov This suggests a completely novel mechanism of action for clomiphene in cancer therapy, independent of its effects on estrogen receptors.

Other potential applications that have been explored to a lesser extent include the treatment of male infertility and certain menstrual abnormalities. medlineplus.gov There is also emerging evidence for its use in preventing and treating short-lasting unilateral neuralgiform headache attacks (SUNCT). nih.gov

Potential Therapeutic Repurposing Applications of this compound
Therapeutic AreaPotential ApplicationKey Research Findings
Bone HealthPrevention and treatment of osteoporosisAnimal studies show clomiphene protects against bone loss and maintains calcium balance. nih.govresearchgate.net
OncologyTreatment of estrogen receptor-positive breast cancerAntiestrogenic properties are being investigated for their antiproliferative effects. nih.govoup.com
OncologyInhibition of mutant IDH1 in certain cancersIdentified as a potential inhibitor of a key cancer-associated enzyme through virtual screening. nih.gov
Male HealthTreatment of male infertilitySometimes used off-label to stimulate testosterone (B1683101) and sperm production. medlineplus.gov
NeurologyTreatment of SUNCT headachesStudies have found it to be effective in treating and preventing these rare headache attacks. nih.gov

Advanced Computational Modeling and Simulation in Compound Research

The use of advanced computational tools is becoming increasingly important in understanding the complex pharmacology of drugs like this compound. In silico methods, such as molecular docking and physiologically based pharmacokinetic (PBPK) modeling, are being employed to predict and explain the behavior of clomiphene and its metabolites in the body. mdpi.comnih.gov

Molecular docking studies have been instrumental in visualizing how clomiphene and its isomers bind to the estrogen receptor. nih.gov These simulations help to elucidate the structural basis for its agonist and antagonist effects in different tissues. Such models can predict how modifications to the clomiphene structure might alter its binding affinity and subsequent biological activity, guiding the design of new analogues.

PBPK modeling is a powerful tool for predicting drug-drug and drug-gene interactions. mdpi.comnih.gov A whole-body PBPK model for (E)-clomiphene has been developed to predict how genetic variations in metabolic enzymes, such as CYP2D6, and co-administration of other drugs might affect a patient's exposure to clomiphene and its active metabolites. mdpi.comnih.gov This type of modeling can help to personalize therapy and anticipate potential adverse events in different patient populations. These computational approaches are crucial for a deeper understanding of clomiphene's pharmacokinetics and pharmacodynamics, and for the rational design of future SERMs.

Development of Next-Generation this compound Analogues with Enhanced Specificity

Building on the knowledge gained from structure-activity relationship studies and computational modeling, researchers are actively working on developing next-generation this compound analogues. The goal is to create new compounds with enhanced tissue specificity, thereby maximizing therapeutic benefits while minimizing undesirable side effects.

Research has focused on modifying the structure of clomiphene to improve its activity against specific targets. For example, studies on clomiphene analogues have identified compounds with significantly greater antiproliferative activity against human breast cancer cells compared to existing treatments like tamoxifen (B1202). nih.gov Modifications to the side chain of the clomiphene molecule have been shown to influence its binding affinity for the estrogen receptor and its antiestrogen-binding sites. oup.com

The development of these novel SERMs aims to achieve a more "ideal" profile: estrogenic effects on bone and lipids, neutral effects on the uterus, and potent antiestrogenic effects on breast tissue. nih.gov By fine-tuning the chemical structure, scientists hope to create analogues that are more selective for either the alpha or beta subtype of the estrogen receptor, which could lead to more targeted therapeutic effects. The synthesis and characterization of these new compounds represent a promising frontier in the development of safer and more effective treatments for a range of hormone-dependent conditions.

Research on this compound Analogues
Analogue/ModificationTarget ApplicationObserved Enhancement
Side chain modificationsBreast CancerIncreased antiproliferative activity in ER-positive breast cancer cells. nih.govoup.com
Novel SERMs (e.g., lasofoxifene, bazedoxifene)Osteoporosis and other hormone-dependent conditionsImproved efficacy and potency in preclinical and clinical studies. nih.gov

Q & A

Q. What experimental models are most suitable for studying the estrogen receptor antagonism of clomiphene hydrochloride in vitro?

  • Methodological Answer : Use ERα/ERβ-transfected cell lines (e.g., MCF-7 breast cancer cells) for competitive binding assays. Measure receptor-ligand interactions via fluorescence polarization or radiolabeled estradiol displacement, with dose-response curves to calculate IC50 values. Validate antagonism using luciferase reporter assays under estrogen-stimulated conditions .

Q. How can researchers ensure the purity of this compound batches for pharmacological studies?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 240–280 nm) and mass spectrometry (MS) to quantify enantiomeric purity. Compare retention times and fragmentation patterns against certified reference standards (e.g., N-Desethyl-E-Clomiphene Hydrochloride) .

Q. What are the key considerations for designing dose-response studies in animal models to evaluate clomiphene’s effects on gonadal function?

  • Methodological Answer : Use rodent models (e.g., rats) with controlled variables (age, hormonal status). Administer clomiphene orally at 1–10 mg/kg/day for 14–28 days. Monitor serum LH/FSH levels via ELISA and testicular histopathology. Include a vehicle control and blinded data analysis to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in clomiphene’s dual agonistic/antagonistic effects across tissue types?

  • Methodological Answer : Perform tissue-specific transcriptomic profiling (RNA-seq) to identify ER co-regulators (e.g., SRC-1, NCoR) that modulate clomiphene’s activity. Use selective ER modulators (SERMs) as comparators and validate findings in ER-knockout models .

Q. What experimental strategies are effective for isolating and characterizing clomiphene’s isomer-specific pharmacokinetics?

  • Methodological Answer : Separate zuclomiphene (E-isomer) and enclomiphene (Z-isomer) via chiral chromatography. Conduct pharmacokinetic studies in rodents using LC-MS/MS to measure plasma/tissue concentrations. Compare hepatic microsomal stability and CYP3A4-mediated metabolism rates .

Q. How should researchers design studies to address clomiphene’s paradoxical effects on insulin sensitivity in preclinical models of PCOS?

  • Methodological Answer : Use hyperandrogenic murine PCOS models (e.g., DHEA-induced). Administer clomiphene (5 mg/kg) with concurrent glucose tolerance tests (GTTs) and hyperinsulinemic-euglycemic clamps. Analyze adipose tissue insulin receptor phosphorylation and hepatic gluconeogenic markers (PEPCK, G6Pase) .

Q. What statistical approaches are recommended for analyzing clomiphene’s dose-dependent effects on ovulation rates in clinical trial data?

  • Methodological Answer : Apply mixed-effects logistic regression to model ovulation probability vs. dose, adjusting for covariates (BMI, baseline FSH). Use bootstrapping to estimate confidence intervals and Bayesian hierarchical models for subgroup analyses (e.g., age-stratified responses) .

Methodological Challenges & Solutions

Q. How can researchers mitigate batch-to-batch variability in this compound formulations during long-term studies?

  • Methodological Answer : Standardize synthesis protocols (e.g., HCl salt recrystallization in ethanol/water). Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV monitoring. Use lyophilized aliquots stored at -80°C to preserve enantiomeric integrity .

Q. What in silico tools are validated for predicting clomiphene’s off-target interactions in non-reproductive tissues?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against structural databases (PDB, ChEMBL) to screen for kinase or GPCR off-targets. Validate predictions with thermal shift assays (TSA) and functional cAMP/IP1 accumulation assays in HEK293 cells .

Q. How to optimize clomiphene-loaded nanocarriers for targeted ovarian delivery while minimizing hepatic first-pass metabolism?

  • Methodological Answer :
    Formulate pH-sensitive liposomes (DSPC:Cholesterol:PEG-DSPE, 55:40:5 mol%) with surface-conjugated FSHβ antibodies. Evaluate ovarian biodistribution via near-infrared imaging in rats and compare bioavailability to oral administration using AUC0–24h calculations .

Data Validation & Reproducibility

Q. What criteria should govern the selection of positive/negative controls in clomiphene-mediated ER signaling experiments?

  • Methodological Answer :
    Use 17β-estradiol (10 nM) as a positive control for ER activation and fulvestrant (100 nM) for complete antagonism. Include tamoxifen as a SERM comparator. Normalize data to vehicle-treated cells and report raw luminescence/fluorescence values alongside fold changes .

Q. How can researchers reconcile discrepancies between in vitro potency (nM-range IC50) and in vivo efficacy (mg/kg dosing) of clomiphene?

  • Methodological Answer :
    Calculate free drug concentrations using plasma protein binding assays (equilibrium dialysis). Adjust for tissue:plasma partition coefficients and active metabolites (e.g., norclomiphene). Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo correlations .

Ethical & Regulatory Considerations

Q. What documentation is critical for obtaining ethical approval for clinical studies on clomiphene in male hypogonadism?

  • Methodological Answer :
    Submit protocols detailing inclusion criteria (serum testosterone <300 ng/dL), monitoring plans for thromboembolic risks, and informed consent forms outlining potential visual disturbances. Reference FDA guidance on SERM clinical trials and prior IRB-approved studies (e.g., NCT01929295) .

Q. How to ensure compliance with OECD guidelines when assessing clomiphene’s environmental toxicity in aquatic models?

  • Methodological Answer :
    Follow OECD Test No. 203 for acute fish toxicity (96-hr LC50 in Danio rerio) and Test No. 211 for Daphnia magna reproduction. Measure bioconcentration factors (BCF) via radiolabeled clomiphene and analyze metabolites using high-resolution mass spectrometry (HRMS) .

Cross-Disciplinary Applications

Q. What metabolomic workflows are recommended to map clomiphene’s impact on steroidogenesis pathways?

  • Methodological Answer :
    Perform LC-HRMS-based untargeted metabolomics on adrenal/gonadal tissues. Annotate steroids via MS/MS spectral matching (mzCloud, GNPS). Integrate with transcriptomic data (qRT-PCR for CYP11A1, HSD3B1) and pathway enrichment analysis (KEGG, Reactome) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.